BTK degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C52H54F2N8O6 |
|---|---|
Molecular Weight |
925.0 g/mol |
IUPAC Name |
N-[3-[6-[4-[2-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]ethyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-2-fluoro-4-(2-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C52H54F2N8O6/c1-31-38(27-36(53)28-41(31)58-48(64)37-11-10-35(26-40(37)54)51(2,3)67)46-39-29-42(57-47(39)56-30-55-46)33-7-5-32(6-8-33)13-19-60-21-15-52(16-22-60)17-23-61(24-18-52)49(65)34-9-12-44(68-4)43(25-34)62-20-14-45(63)59-50(62)66/h5-12,25-30,67H,13-24H2,1-4H3,(H,58,64)(H,55,56,57)(H,59,63,66) |
InChI Key |
XVFYIPZRPLFGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)NC9=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of BTK Degrader-1
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BTK Degrader-1, a potent and orally bioavailable Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of B-cells.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target. While BTK inhibitors have shown clinical success, the emergence of resistance, often through mutations like C481S, necessitates the development of novel therapeutic strategies.[1]
BTK degraders, a class of PROTACs, offer a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This approach has the potential to overcome resistance mechanisms associated with traditional inhibitors. This compound, also identified as compound C13 in the primary literature, is a promising orally bioavailable BTK PROTAC that has demonstrated significant preclinical anti-tumor activity.[2][3]
Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two. By simultaneously binding to both BTK and the E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the transfer of ubiquitin from the E2-E3 ligase complex to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein from the cell.
Caption: Mechanism of action of this compound.
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events lead to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. These transcription factors promote B-cell proliferation, survival, and differentiation. By degrading BTK, this compound effectively shuts down this pro-survival signaling pathway in B-cells.
Caption: Simplified BTK signaling pathway in B-cells.
Synthesis of this compound (Compound C13)
The synthesis of this compound is a multi-step process that involves the preparation of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic scheme is outlined in the primary literature.
(Note: The following is a generalized representation of the synthesis. For a detailed, step-by-step protocol, please refer to the supporting information of the cited publication.)
Experimental Protocol: General Synthesis
The synthesis of the BTK warhead is initiated from commercially available starting materials and proceeds through several steps to install the necessary functional groups for linker attachment. The Cereblon ligand is synthesized separately. The final step involves a coupling reaction, such as an amide bond formation or a click chemistry reaction, to connect the BTK-binding moiety and the E3 ligase ligand via the linker. Purification of the final compound is typically achieved through column chromatography and/or preparative HPLC. Characterization is performed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| BTK Inhibition (Wild-Type) | Enzyme Assay | IC₅₀ | 34.51 nM |
| BTK Inhibition (C481S Mutant) | Enzyme Assay | IC₅₀ | 64.56 nM |
| BTK Degradation (Wild-Type) | OCI-ly10 Cells | DC₅₀ | 5.2 nM |
| BTK Degradation (C481S Mutant) | TMD8-C481S Cells | DC₅₀ | 8.9 nM |
| Cell Viability | OCI-ly10 Cells | GI₅₀ | 15.6 nM |
| Cell Viability | TMD8-C481S Cells | GI₅₀ | 28.3 nM |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (h*ng/mL) | F (%) |
| Oral | 10 | 4.0 | 235 | 2140 | 35.8 |
| Intravenous | 5 | 0.083 | 1260 | 2990 | - |
Table 3: In Vivo Efficacy of this compound in OCI-ly10 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Once daily (p.o.) | - |
| This compound | 10 | Once daily (p.o.) | 50.9 |
| This compound | 30 | Once daily (p.o.) | 96.9 |
Experimental Protocols
Western Blot for BTK Degradation
-
Cell Culture and Treatment: OCI-ly10 or TMD8-C481S cells are seeded and treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BTK and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the GI₅₀ values are calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Model
Caption: Workflow for the in vivo xenograft study.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Cell Implantation: OCI-ly10 cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: When tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Conclusion
This compound (C13) is a potent and orally bioavailable BTK PROTAC that effectively induces the degradation of both wild-type and C481S mutant BTK. Its ability to overcome a key resistance mechanism, coupled with its significant in vivo anti-tumor efficacy, highlights its potential as a promising therapeutic agent for the treatment of B-cell malignancies. The detailed preclinical data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation and clinical development of this compound and similar molecules are warranted.
References
- 1. Structural Feature Analyzation Strategies toward Discovery of Orally Bioavailable PROTACs of Bruton's Tyrosine Kinase for the Treatment of Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Structural Feature Analyzation Strategies toward Discovery of Orally Bioavailable PROTACs of Brutonâs Tyrosine Kinase for the Treatment of Lymphoma - figshare - Figshare [figshare.com]
The Critical Role of Ternary Complex Formation in BTK Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. A prime example of this technology's potential is the development of degraders for Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. This technical guide delves into the core mechanism of BTK degradation, focusing on the pivotal role of ternary complex formation. We will explore the quantitative aspects of this process, detail the experimental protocols used for characterization, and visualize the key pathways and workflows.
The Mechanism of Action: Orchestrating Degradation
BTK degraders are heterobifunctional molecules, comprising a ligand that binds to BTK and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The degrader's primary function is to act as a molecular bridge, bringing BTK into close proximity with the E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity facilitates the formation of a key intermediate: the BTK-degrader-E3 ligase ternary complex.
Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BTK. This polyubiquitination marks BTK for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism. The degrader molecule is then released and can engage in another cycle of BTK recruitment and ubiquitination, acting in a catalytic manner. This catalytic nature allows for sustained target suppression at potentially lower drug concentrations compared to traditional inhibitors.
A significant advantage of this degradation approach is its potential to overcome resistance mechanisms associated with BTK inhibitors. Mutations in the BTK active site, such as the C481S mutation, can reduce the binding affinity of covalent inhibitors. However, since many degraders bind to different regions of BTK, they can often effectively degrade both wild-type and mutant forms of the protein.
Quantitative Analysis of Ternary Complex Formation and BTK Degradation
The efficiency of a BTK degrader is intrinsically linked to the stability and conformation of the ternary complex. Several key parameters are measured to quantify the interactions between the degrader, BTK, and the E3 ligase, as well as the resulting cellular degradation. The following tables summarize representative quantitative data for a well-characterized BTK degrader.
| Parameter | Description | Value |
| Binary Binding Affinities | ||
| Kd (BTK) | Dissociation constant for the degrader binding to BTK. | 15 nM |
| Kd (CRBN) | Dissociation constant for the degrader binding to the E3 ligase (Cereblon). | 1.8 µM |
| Ternary Complex Formation | ||
| Cooperativity (α) | A measure of the influence of the binary interactions on the stability of the ternary complex. An α value > 1 indicates positive cooperativity. | 15 |
| Cellular Degradation | ||
| DC50 | The concentration of the degrader required to induce 50% degradation of the target protein. | 5 nM |
| Dmax | The maximum percentage of protein degradation achievable with the degrader. | >95% |
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| BTK Degrader A | BTK | MOLM-14 | 5 | >95 | CRBN |
| BTK Degrader B | BTK (C481S) | MOLM-14 | 10 | >90 | CRBN |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the intricate processes involved in BTK degradation, we can visualize the signaling pathway and the experimental workflows used to characterize these molecules.
Detailed Experimental Protocols
A thorough understanding of BTK degraders necessitates a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Objective: To determine the binding affinities (Kd) and kinetics (ka, kd) of the degrader to BTK and the E3 ligase individually (binary interactions) and to characterize the formation and stability of the ternary complex.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant purified BTK and E3 ligase (e.g., CRBN-DDB1)
-
BTK degrader
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interactions:
-
Inject a series of concentrations of the BTK degrader over the immobilized E3 ligase surface to determine the Kd for this interaction.
-
In a separate experiment, inject a series of concentrations of BTK over a surface with immobilized degrader (or use a competition in solution format).
-
-
Ternary Complex Formation:
-
Inject a constant concentration of BTK mixed with a varying concentration of the degrader over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show an enhancement of the binding response in the presence of the degrader, indicating ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine kinetic and affinity constants. Cooperativity can be calculated from the binary and ternary affinities.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET is a robust, high-throughput assay to measure proximity between two molecules.
-
Objective: To confirm and quantify the formation of the BTK-degrader-E3 ligase ternary complex in solution.
-
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Fluorescently labeled BTK (e.g., with terbium cryptate as a donor)
-
Fluorescently labeled E3 ligase (e.g., with d2 as an acceptor)
-
BTK degrader
-
Assay buffer
-
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the BTK degrader.
-
Assay Setup: In a 384-well plate, add the fluorescently labeled BTK, fluorescently labeled E3 ligase, and the serially diluted degrader.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the ternary complex to form.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in the TR-FRET ratio with increasing degrader concentration indicates the formation of the ternary complex.
-
Western Blot for Cellular BTK Degradation
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
-
Objective: To determine the DC50 and Dmax of a BTK degrader in a cellular context.
-
Materials:
-
Cell line expressing BTK (e.g., MOLM-14, Ramos)
-
BTK degrader
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Cell Treatment: Seed cells and treat with a serial dilution of the BTK degrader for a specific time (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary anti-BTK antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and plot the percentage of remaining BTK against the degrader concentration to determine the DC50 and Dmax.
-
X-ray Crystallography for Structural Characterization of the Ternary Complex
X-ray crystallography provides high-resolution structural information of molecules.
-
Objective: To obtain a three-dimensional structure of the BTK-degrader-E3 ligase ternary complex to understand the molecular interactions driving its formation.
-
Materials:
-
Highly pure and concentrated recombinant BTK and E3 ligase complex
-
BTK degrader
-
Crystallization screens and plates
-
X-ray diffraction equipment (synchrotron source is often required)
-
-
Protocol:
-
Complex Formation: Mix the purified BTK, E3 ligase, and degrader in a stoichiometric ratio to form the ternary complex.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to identify conditions that yield diffraction-quality crystals of the ternary complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Model Building and Refinement: Build an atomic model of the ternary complex into the electron density map and refine it to obtain a high-resolution structure.
-
Structural Analysis: Analyze the structure to identify key protein-protein and protein-ligand interactions that stabilize the ternary complex.
-
Conclusion
The development of BTK degraders represents a promising therapeutic strategy, particularly for overcoming resistance to conventional inhibitors. The formation of a stable and productive ternary complex is the linchpin of this approach. A comprehensive understanding of the biophysical and cellular characteristics of these complexes, through the application of the quantitative and qualitative methods described in this guide, is essential for the rational design and optimization of the next generation of targeted protein degraders. The continued exploration of the structural and kinetic aspects of ternary complex formation will undoubtedly fuel the advancement of this transformative therapeutic modality.
The Pivotal Role of E3 Ligases in the Activity of BTK Degraders: A Technical Guide
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve the complete removal of disease-causing proteins. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[1][2][3] Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway, is a well-established therapeutic target in various B-cell malignancies.[4][5] BTK degraders represent a novel class of drugs that not only inhibit BTK but eliminate it entirely, offering a promising strategy to overcome resistance mechanisms associated with traditional inhibitors.
This technical guide provides an in-depth exploration of the core mechanism of BTK degraders, with a specific focus on the indispensable role of the E3 ubiquitin ligase. We will detail the molecular interactions, present key quantitative data, outline essential experimental protocols for their evaluation, and visualize the complex biological processes involved.
Core Mechanism: The E3 Ligase-Mediated Degradation of BTK
BTK degraders are bifunctional molecules comprising three key components: a ligand that binds to BTK (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "harness"), and a chemical linker that connects them. Their mechanism of action is a catalytic process that co-opts the cell's natural protein disposal machinery.
-
Ternary Complex Formation: The process begins when the BTK degrader simultaneously binds to both the BTK protein and an E3 ubiquitin ligase, forming a transient ternary complex (BTK-Degrader-E3 Ligase). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: Once in proximity within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin chain, which acts as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated BTK protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically degrades BTK into small peptides, effectively eliminating it from the cell. The degrader molecule, having completed its task, is then released to engage another BTK protein, enabling its catalytic action.
The Critical Choice of E3 Ligase
While over 600 E3 ligases have been identified in humans, the vast majority of BTK degraders in development utilize one of two: Cereblon (CRBN) or Von Hippel-Lindau (VHL). This is largely due to their ubiquitous expression and the availability of well-characterized small molecule ligands to recruit them. The choice of E3 ligase is a critical design decision that profoundly impacts the degrader's properties.
-
Cereblon (CRBN): CRBN is the most commonly recruited E3 ligase for BTK degraders. Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) like thalidomide or pomalidomide. A key feature of recruiting CRBN is the potential for additional "neo-substrate" degradation. This means the BTK-Degrader-CRBN complex can sometimes degrade proteins other than BTK, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This can provide a beneficial dual-action immunomodulatory effect, as seen with the degrader NX-2127 . Conversely, some degraders like NX-5948 are specifically engineered to recruit CRBN for BTK degradation while avoiding this IMiD-like activity.
-
Von Hippel-Lindau (VHL): VHL is another widely used E3 ligase. VHL ligands typically recognize a hydroxyproline pharmacophore. PROTACs that recruit VHL tend to have different ternary complex geometries compared to CRBN-based ones, which can alter degradation efficiency and selectivity profiles. While CRBN-recruiting BTK degraders have been more common, the degradation efficiency of VHL-recruiting ones can be significantly weaker in some contexts. The subcellular localization also differs, with CRBN being primarily nuclear and VHL present in both the cytoplasm and nucleus, which can influence substrate accessibility.
Quantitative Data on BTK Degrader Activity
The efficacy of BTK degraders is assessed using several key quantitative metrics. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum level of degradation achievable. IC50 values are used to measure the functional consequence, such as the inhibition of cell proliferation.
Table 1: Quantitative Activity of Select CRBN-Based BTK Degraders
| Compound | Target E3 Ligase | Cell Line | DC50 (Degradation) | IC50 (Viability) | Notes | Reference(s) |
| NX-2127 | Cereblon (CRBN) | Cancer Cell Line | 0.4 nM (BTK) | - | Also degrades IKZF1/3, providing immunomodulatory effects. | |
| NX-5948 | Cereblon (CRBN) | Lymphoma Cell Lines | < 1 nM (BTK) | - | Engineered to avoid IKZF1/3 degradation (no IMiD activity). | |
| BGB-16673 | Cereblon (CRBN) | - | - | - | Orally administered small molecule degrader. | |
| PS-RC-1 | Cereblon (CRBN) | Mino (MCL) | No BTK degradation | 12 nM | Potently degrades IKZF1/3 but not BTK in this context. | |
| DD-03-171 | Cereblon (CRBN) | Mino (MCL) | - | - | Used as a positive control in several studies. | |
| Compound 155 | Cereblon (CRBN) | - | 7.2 nM | - | Developed by Beigene. |
Note: Data is compiled from various preclinical studies and clinical trial reports. Direct comparison should be made with caution due to differing experimental conditions. "-" indicates data not specified in the cited sources.
Key Experimental Protocols
Validating the activity of a BTK degrader requires a series of robust assays to confirm target engagement, ubiquitination, degradation, and downstream cellular effects.
Western Blot for BTK Degradation
This is the most direct method to visualize and quantify the reduction in BTK protein levels following degrader treatment.
Methodology:
-
Cell Culture and Treatment: Plate target cells (e.g., Mino, TMD8) at an appropriate density. Treat cells with a dose range of the BTK degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-40 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to BTK overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control protein (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the percentage of remaining BTK relative to the vehicle control.
In-Cell Ubiquitination Assay
This assay confirms that BTK degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the BTK degrader for a shorter time period sufficient to induce ubiquitination but before significant degradation occurs (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment as a positive control to allow accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse cells in a modified buffer to preserve ubiquitination. Incubate the cell lysate with an anti-BTK antibody overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-BTK complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples as described above. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear on the BTK protein.
Cell Viability Assay
This assay measures the downstream effect of BTK degradation on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Seed B-cell malignancy cell lines into 96- or 384-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK degrader.
-
Incubation: Incubate the cells for a period relevant to proliferation (e.g., 72 hours) at 37°C.
-
Reagent Addition: Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Signal Measurement: After a short incubation, measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the degrader concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
The E3 ubiquitin ligase is the central executioner in the mechanism of BTK degraders. The choice of which E3 ligase to recruit—most commonly CRBN or VHL—is a determining factor for the degrader's potency, selectivity, and potential for additional immunomodulatory activity. Through the formation of a ternary complex, these degraders successfully co-opt the cell's natural degradation machinery to eliminate BTK, offering a powerful and catalytic therapeutic strategy. The continued exploration of novel E3 ligases and the rational design of degraders with optimized ternary complex formation will undoubtedly pave the way for the next generation of highly effective treatments for B-cell malignancies and beyond.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to BTK Degraders for Overcoming Ibrutinib Resistance
Executive Summary: The development of Bruton's tyrosine kinase (BTK) inhibitors, particularly the first-in-class covalent inhibitor ibrutinib, has revolutionized the treatment of B-cell malignancies.[1] Ibrutinib works by forming an irreversible covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, which is crucial for B-cell receptor (BCR) signaling and malignant B-cell survival.[2][3] However, the emergence of resistance, most commonly through a C481S mutation that prevents this covalent binding, limits its long-term efficacy.[1][4] A novel therapeutic class, Proteolysis-Targeting Chimeras (PROTACs) known as BTK degraders, offers a promising strategy to overcome this resistance. Instead of merely inhibiting BTK, these degraders tag the entire BTK protein for destruction via the ubiquitin-proteasome system, rendering mutations at the inhibitor binding site ineffective. This guide provides a detailed overview of the mechanism, preclinical data, and experimental protocols related to BTK degraders, with a focus on their application in overcoming ibrutinib resistance.
The B-Cell Receptor (BCR) and BTK Signaling Pathway
The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active, providing a critical survival advantage to the cancer cells. Upon antigen binding to the BCR, a signaling cascade is initiated by kinases like LYN and SYK. These kinases activate BTK, which in turn phosphorylates and activates downstream targets, including Phospholipase Cγ2 (PLCγ2). This cascade ultimately leads to the activation of transcription factors such as NF-κB, which promote cell survival and proliferation. Ibrutinib targets BTK, effectively shutting down this pro-survival signaling.
Ibrutinib Resistance: The Role of the BTK C481S Mutation
Despite the high efficacy of ibrutinib, acquired resistance is a significant clinical challenge. The predominant mechanism of resistance involves a single point mutation in the BTK gene, substituting cysteine with serine at the C481 binding site (C481S). Ibrutinib's efficacy relies on its ability to form a permanent, covalent bond with Cys-481. The serine residue in the mutated protein, lacking the necessary thiol group, prevents this irreversible binding. Consequently, ibrutinib can only bind reversibly and weakly to the C481S-mutant BTK, leading to insufficient enzyme inhibition, reactivation of the BCR pathway, and eventual clinical relapse. While other mutations in BTK or downstream molecules like PLCG2 also confer resistance, C481S is the most frequently observed.
BTK Degraders: Mechanism of Action
BTK degraders, a type of PROTAC, are bifunctional molecules designed to eliminate the BTK protein entirely rather than just inhibiting its function. They consist of three key components: a ligand that binds to BTK, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two.
The mechanism proceeds as follows:
-
Ternary Complex Formation: The degrader simultaneously binds to a BTK protein and an E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase tags the BTK protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The polyubiquitinated BTK is recognized and subsequently destroyed by the cell's proteasome, which acts as a cellular recycling center.
Because the degrader molecule is released after inducing ubiquitination, a single molecule can catalytically trigger the destruction of multiple BTK proteins. This event-driven pharmacology allows BTK degraders to be effective at very low concentrations and, crucially, makes them insensitive to mutations in the kinase active site, as they can bind to other parts of the protein to induce its degradation.
Preclinical and Clinical Evidence
A growing body of evidence demonstrates the potential of BTK degraders to overcome ibrutinib resistance. Several compounds are in various stages of development, showing efficacy in degrading both wild-type (WT) and C481S-mutant BTK.
Quantitative Data for Selected BTK Degraders
The data below summarizes the potency and clinical activity of representative BTK degraders. "PROTAC BTK Degrader-1" is a specific preclinical compound, while others have advanced into clinical trials.
| Compound Name | Target | Metric | Value | Reference(s) |
| PROTAC this compound | BTK WT | IC₅₀ | 34.51 nM | |
| BTK C481S | IC₅₀ | 64.56 nM | ||
| NX-2127 | BTK (in patients) | Degradation | >80% | |
| Relapsed/Refractory CLL | ORR¹ | 79% | ||
| BGB-16673 | Relapsed/Refractory CLL | ORR¹ | 78-80% | |
| NX-5948 | Relapsed/Refractory CLL | ORR¹ | 76% | |
| PROTAC 27 | BTK WT | DC₅₀² | 14.6 nM | |
| BTK C481S | DC₅₀² | 14.9 nM | ||
| PROTAC 29 | BTK (Ramos cells) | DC₅₀² | 5.9 nM |
¹ORR: Overall Response Rate ²DC₅₀: Concentration for 50% maximal degradation
These data highlight that BTK degraders effectively eliminate the BTK protein regardless of its mutational status, translating into high response rates in heavily pretreated patient populations who have failed prior BTK inhibitor therapies.
Key Experimental Protocols
Validating the efficacy of a BTK degrader involves several key experiments to confirm protein degradation, assess cellular impact, and evaluate in vivo activity.
Protocol 1: Western Blotting for BTK Degradation
This is the primary assay to visualize and quantify the reduction of BTK protein levels.
-
Cell Culture and Treatment: Culture B-cell lymphoma cells (e.g., TMD8, OCI-ly10) to ~70% confluency. Treat cells with the BTK degrader at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size via electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against BTK overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize BTK levels to the loading control to determine the percentage of degradation relative to the vehicle control.
Protocol 2: Cell Viability/Antiproliferation Assay
This assay measures the effect of BTK degradation on the survival and growth of cancer cells.
-
Cell Seeding: Seed lymphoma cells into a 96-well opaque plate at a determined density (e.g., 10,000 cells/well).
-
Compound Treatment: Treat the cells with a serial dilution of the BTK degrader, ibrutinib (as a comparator), and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C and 5% CO₂.
-
Luminometry: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control wells and plot the dose-response curve. Calculate the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) using a non-linear regression curve fit.
Protocol 3: In Vivo Tumor Xenograft Study
This experiment assesses the anti-tumor efficacy of the degrader in a living organism.
-
Model System: Use immunodeficient mice (e.g., ICR or NOD-SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., OCI-ly10) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the BTK degrader (e.g., 10 and 30 mg/kg) and vehicle control to their respective groups via the desired route (e.g., oral gavage) and schedule (e.g., twice daily for 17 days).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform pharmacodynamic analysis (e.g., Western blot for BTK levels in tumor tissue) to confirm target engagement. Compare tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
BTK degraders represent a powerful and innovative strategy to address the significant clinical challenge of acquired resistance to BTK inhibitors. By inducing the complete elimination of the BTK protein, these agents can effectively bypass resistance mechanisms centered on the inhibitor binding site, including the C481S mutation. The encouraging preclinical and early clinical data for compounds like NX-2127, BGB-16673, and NX-5948 suggest that this class of drugs could provide a durable therapeutic option for patients with 'double refractory' disease who have exhausted other treatments.
Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of BTK degraders, understanding potential off-target effects, and exploring mechanisms of resistance to degradation itself. Furthermore, determining the optimal sequencing of BTK degraders in the broader therapeutic landscape of B-cell malignancies will be crucial for maximizing their clinical benefit. The catalytic nature and distinct mechanism of action of BTK degraders position them as a highly promising next-generation therapy in hematologic oncology.
References
The Advent of BTK Degradation: A Paradigm Shift in B-Cell Malignancy Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bruton's tyrosine kinase (BTK) has been a cornerstone therapeutic target in B-cell malignancies for years, with small-molecule inhibitors demonstrating significant clinical success. However, the emergence of resistance, often through mutations in the BTK gene, and the incomplete inhibition of all of BTK's functions have highlighted the need for novel therapeutic strategies. This technical guide delves into the cellular consequences of a groundbreaking approach: the targeted degradation of the BTK protein. By harnessing the cell's own ubiquitin-proteasome system, BTK degraders, such as Proteolysis Targeting Chimeras (PROTACs), offer a distinct and potentially more potent mechanism of action than traditional inhibition. This document provides a comprehensive overview of the downstream signaling effects, comparative efficacy data, detailed experimental protocols for assessing BTK degradation, and visual representations of the key pathways and processes involved.
Introduction: Beyond Inhibition to Elimination
BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell cancers like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] While BTK inhibitors (BTKi) have revolutionized treatment, their efficacy can be hampered by acquired resistance, most commonly through mutations at the C481 residue, which prevents covalent drug binding.[3] Furthermore, inhibitors primarily target the kinase activity of BTK, leaving its scaffolding function potentially intact, which can still contribute to pro-survival signaling.
Targeted protein degradation offers a novel therapeutic modality that circumvents these limitations. Heterobifunctional molecules, such as PROTACs, are engineered with two distinct domains: one that binds to the target protein (BTK) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This approach not only eliminates the kinase activity but also the entire protein scaffold, offering the potential for a more profound and durable therapeutic effect.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of BTK degradation by PROTACs is a catalytic process that leverages the cell's natural protein disposal machinery.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to both the BTK protein and an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This results in the formation of a polyubiquitin chain on BTK.
-
Proteasomal Degradation : The polyubiquitinated BTK is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades BTK into small peptides.
-
Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can bind to another BTK protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature means that a single PROTAC molecule can induce the degradation of multiple BTK proteins.
Cellular Consequences of BTK Degradation
The elimination of the BTK protein leads to a profound and comprehensive shutdown of its downstream signaling pathways, resulting in potent anti-proliferative and pro-apoptotic effects in B-cell malignancies.
Impact on B-Cell Receptor (BCR) Signaling
BTK is a central node in the BCR signaling cascade. Its degradation leads to the abrogation of downstream signaling events that are critical for B-cell survival and proliferation.
-
Inhibition of Downstream Kinase Phosphorylation : Degradation of BTK prevents the phosphorylation and activation of its key substrate, phospholipase C gamma 2 (PLCγ2). This, in turn, blocks the activation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK) and protein kinase B (AKT).
-
Suppression of NF-κB Activation : BTK plays a crucial role in both the canonical and non-canonical NF-κB pathways. The canonical pathway is activated through BTK-dependent phosphorylation and degradation of IκBα. BTK degradation blocks this process, preventing the nuclear translocation of NF-κB and the transcription of pro-survival genes. Some BTK degraders have also been shown to directly inhibit NF-κB activation.
Overcoming Resistance to BTK Inhibitors
A key advantage of BTK degradation is its ability to overcome the mechanisms of resistance that have emerged with traditional BTK inhibitors.
-
Activity Against C481S and Other Mutants : BTK degraders do not rely on binding to the Cys481 residue for their activity. Therefore, they can effectively degrade BTK even when this residue is mutated, a common cause of resistance to covalent inhibitors like ibrutinib.
-
Elimination of Scaffolding Function : Some BTK mutations that confer resistance to inhibitors result in a "kinase-dead" protein that can still act as a scaffold to facilitate downstream signaling. By degrading the entire protein, BTK degraders eliminate this scaffolding function, offering a more complete shutdown of the pathway.
Induction of Apoptosis and Inhibition of Cell Proliferation
The comprehensive inhibition of pro-survival signaling pathways by BTK degradation leads to potent anti-cancer effects.
-
Induction of Apoptosis : By blocking the BCR and NF-κB pathways, BTK degraders deprive B-cell malignancy cells of essential survival signals, leading to the activation of the apoptotic cascade. This is often evidenced by the cleavage of PARP and caspase-3.
-
Inhibition of Cell Proliferation : The disruption of key signaling pathways involved in cell growth and division results in a potent inhibition of cancer cell proliferation.
Quantitative Data on the Efficacy of BTK Degraders
The following tables summarize key in vitro efficacy data for several BTK degraders compared to traditional inhibitors.
Table 1: BTK Degradation Potency (DC50) and Maximum Degradation (Dmax)
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| DD-03-171 | Mino | 5.1 | >95 | |
| NX-2127 | Various | - | >80 | |
| BGB-16673 | Various | Potent | - | |
| RC-3 | Mino | <10 | >85 | |
| NC-1 | Mino | 2.2 | 97 |
Table 2: Anti-proliferative Activity (IC50) of BTK Degraders vs. Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| PS-RC-1 | Mino | 12 | |
| Ibrutinib | Mino | - | - |
| DD-03-171 | Mino | - | |
| Ibrutinib | TMD8 (C481S) | >1000 | - |
| NX-2127 | TMD8 (C481S) | <10 | - |
| Ibrutinib | Various | 0.5 | |
| Acalabrutinib | Various | <1 | |
| Zanubrutinib | Various | <1 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cellular consequences of BTK protein degradation.
Western Blot Analysis of BTK Degradation and Downstream Signaling
This protocol is for the detection of total BTK and phosphorylated downstream targets (p-PLCγ2, p-ERK, p-AKT) by immunoblotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the BTK degrader or inhibitor for the desired time.
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify changes in protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of the BTK degrader or inhibitor and incubate for the desired duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Incubation and Measurement: Mix the contents and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
White-walled multiwell plates.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the BTK degrader or inhibitor.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix and incubate at room temperature for at least 30 minutes.
-
Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.
Experimental and Logical Workflows
A Typical PROTAC Discovery Workflow
The discovery and optimization of a BTK degrader follows a structured workflow.
Logical Relationship: Degradation vs. Inhibition
The superiority of BTK degradation over inhibition stems from its ability to address the key limitations of traditional BTK inhibitors.
References
The Advent of BTK Degraders: A Paradigm Shift in B-cell Malignancy Therapeutics
A Technical Guide on the Mechanism, Efficacy, and Evaluation of Novel BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. While small-molecule inhibitors of BTK have demonstrated significant clinical success, the development of resistance, often through mutations in the BTK protein, presents a growing challenge. This technical guide provides an in-depth overview of a novel class of therapeutics, BTK degraders, which offer a distinct and promising mechanism of action to overcome the limitations of traditional inhibitors. By inducing the targeted degradation of the entire BTK protein, these agents can effectively eliminate both wild-type and mutated forms, representing a potential paradigm shift in the management of B-cell cancers. This document will delve into the core aspects of BTK degrader technology, focusing on representative clinical candidates, their mechanism of action, preclinical and clinical efficacy, and the key experimental methodologies used for their evaluation.
Introduction: The Rationale for BTK Degradation
B-cell receptor (BCR) signaling is a crucial pathway for the proliferation and survival of both normal and malignant B-cells.[1] BTK, a non-receptor tyrosine kinase, is a key downstream effector of the BCR.[1] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled cell growth and survival.[1]
First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to its irreversible inhibition.[2] While effective, resistance can emerge through mutations at this C481 site, rendering the inhibitors ineffective.[2] Non-covalent BTK inhibitors have been developed to address this, but they too can be susceptible to other resistance mutations.
BTK degraders, a class of heterobifunctional molecules, offer an innovative approach to circumvent these resistance mechanisms. These molecules function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the BTK protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
BTK degraders are chimeric molecules composed of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two. The binding of the degrader to both BTK and the E3 ligase brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BTK protein. Polyubiquitination marks the BTK protein for recognition and subsequent degradation by the proteasome, the cell's protein degradation machinery. This process effectively eliminates the BTK protein from the cell, regardless of its mutational status or enzymatic activity.
Some BTK degraders, such as NX-2127, exhibit a dual mechanism of action. In addition to degrading BTK, they also induce the degradation of Ikaros and Aiolos (IKZF1 and IKZF3), immunomodulatory proteins, through their interaction with the Cereblon E3 ligase. This immunomodulatory activity may contribute to their anti-tumor effects.
Quantitative Data from Clinical Trials
Clinical trials of BTK degraders have shown promising efficacy and manageable safety profiles in heavily pretreated patients with various B-cell malignancies. The following tables summarize key quantitative data from phase 1 studies of two prominent BTK degraders, NX-2127 and BGB-16673.
Table 1: Efficacy of BTK Degraders in B-Cell Malignancies (Phase 1 Data)
| Compound | Indication | Number of Patients (evaluable) | Overall Response Rate (ORR) | Citation(s) |
| NX-2127 | Chronic Lymphocytic Leukemia (CLL) | 27 | 40.7% | |
| Non-Hodgkin Lymphoma (NHL) | 17 | 2 CRs, 2 PRs | ||
| BGB-16673 | Chronic Lymphocytic Leukemia (CLL) | 6 | 83.3% (5/6) | |
| Mantle Cell Lymphoma (MCL) | 3 | 33.3% (1/3) | ||
| Marginal Zone Lymphoma (MZL) | 2 | 100% (2/2) | ||
| Waldenström Macroglobulinemia (WM) | 4 | 75% (3/4) | ||
| Follicular Lymphoma (FL) | 2 | 50% (1/2) |
CR: Complete Response; PR: Partial Response
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) of BTK Degraders (Phase 1 Data)
| Compound | Adverse Event (Any Grade) | Frequency | Citation(s) |
| NX-2127 | Fatigue | 48.9% | |
| Neutropenia | 42.6% | ||
| Hypertension | 36.2% | ||
| Bruising/Contusion | 27.7% | ||
| Diarrhea | Not specified | ||
| Atrial Fibrillation | 12.8% | ||
| BGB-16673 | Contusion | 30.8% | |
| Pyrexia (Fever) | 23.1% | ||
| Neutropenia/Neutrophil count decreased | 23.1% | ||
| Lipase increased | 23.1% |
Experimental Protocols
The evaluation of BTK degraders involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, mechanism of action, and anti-tumor activity. Below are detailed methodologies for key experiments.
Western Blot for BTK Degradation
Objective: To quantify the reduction in BTK protein levels in cancer cells following treatment with a BTK degrader.
General Protocol:
-
Cell Culture and Treatment: B-cell malignancy cell lines (e.g., TMD8 for diffuse large B-cell lymphoma) are cultured under standard conditions. Cells are then treated with varying concentrations of the BTK degrader or a vehicle control for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system.
-
Densitometry Analysis: The intensity of the BTK band is normalized to the loading control band to quantify the relative decrease in BTK protein levels.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of the BTK degrader on cancer cells.
General Protocol:
-
Cell Seeding: B-cell malignancy cells are seeded into 96- or 384-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the BTK degrader, a positive control (e.g., a known cytotoxic agent), and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation and the effects of the compound to manifest.
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the BTK degrader in a living organism.
General Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NCG mice) are subcutaneously inoculated with a specific number of B-cell malignancy cells (e.g., TMD8 cells expressing wild-type or mutant BTK).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Compound Administration: The BTK degrader is administered to the treatment group, typically via oral gavage, at various dose levels and schedules (e.g., once daily). The control group receives a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors and other tissues may be collected for further analysis (e.g., Western blot to confirm BTK degradation in vivo).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves may also be generated.
Experimental and Logical Workflows
The development and evaluation of a BTK degrader follow a logical progression from initial discovery and in vitro characterization to in vivo preclinical testing and ultimately, clinical trials.
Conclusion and Future Directions
BTK degraders represent a highly promising therapeutic strategy for B-cell malignancies, with the potential to overcome resistance to existing BTK inhibitors. Early clinical data have demonstrated their ability to induce deep and durable responses in heavily pretreated patient populations. The dual-action mechanism of some degraders, combining BTK degradation with immunomodulatory effects, may offer additional therapeutic benefits.
Future research will focus on optimizing the properties of BTK degraders, exploring their efficacy in a broader range of B-cell malignancies, and investigating their use in combination with other anti-cancer agents. As our understanding of this novel class of drugs deepens, BTK degraders are poised to become a cornerstone of therapy for patients with B-cell cancers.
References
Unraveling the Scaffold: A Technical Guide to Investigating BTK Function with Degraders
For Immediate Release
A Deep Dive into the Dual Functions of Bruton's Tyrosine Kinase and the Power of Targeted Degradation
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the investigation of Bruton's tyrosine kinase (BTK) scaffolding function using targeted protein degraders. This whitepaper provides an in-depth analysis of BTK's dual roles as a kinase and a scaffold protein, and how degrader technology, particularly Proteolysis Targeting Chimeras (PROTACs), offers a novel approach to dissecting these functions and overcoming the limitations of traditional inhibitors.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1] While its kinase activity has been the primary target for therapeutic intervention in various B-cell malignancies and autoimmune diseases, emerging evidence highlights a non-catalytic scaffolding function that also contributes to cellular signaling and survival.[2][3][4] This scaffolding role, where BTK acts as a platform for the assembly of signaling complexes, may persist even when its kinase activity is inhibited, potentially contributing to drug resistance.[2]
Targeted protein degraders represent a paradigm shift in pharmacology. Unlike inhibitors that merely block the function of a protein, degraders are designed to eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This offers a unique advantage in studying and targeting proteins with scaffolding functions, as the complete removal of the protein abrogates both its enzymatic and non-enzymatic roles.
This technical guide provides a detailed overview of the BTK signaling pathway, the mechanism of action of BTK degraders, and a comprehensive comparison of the quantitative effects of inhibitors and degraders. Furthermore, it includes detailed experimental protocols for key assays used to investigate BTK function, empowering researchers to implement these techniques in their own laboratories.
Data Presentation: Inhibitors vs. Degraders
The following tables summarize the key quantitative differences between BTK inhibitors and degraders, focusing on their impact on kinase activity and protein levels.
Table 1: Comparison of Potency for BTK Inhibitors and Degraders
| Compound Type | Parameter | Description | Typical Value Range |
| Inhibitor | IC50 (nM) | Concentration for 50% inhibition of kinase activity | 0.1 - 100 |
| Degrader | DC50 (nM) | Concentration for 50% degradation of target protein | 0.1 - 50 |
| Degrader | Dmax (%) | Maximum percentage of protein degradation | > 90% |
Table 2: Representative IC50 Values for Selected BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Ibrutinib | BTK | 0.5 | |
| Acalabrutinib | BTK | 3 | |
| Zanubrutinib | BTK | <1 | |
| Pirtobrutinib | BTK (non-covalent) | 0.4 |
Table 3: Representative DC50 Values for Selected BTK Degraders (PROTACs)
| Degrader | Target | E3 Ligase Ligand | DC50 (nM) | Cell Line | Reference |
| NX-2127 | BTK | Cereblon | 2.08 | TMD8 | |
| NX-5948 | BTK | Cereblon | 0.04 | TMD8 | |
| BGB-16673 | BTK | Cereblon | <1 | Not Specified | |
| DD-03-171 | BTK | Cereblon | 5.1 | Mino | |
| PROTAC BTK Degrader-13 | BTK | Cereblon | 0.27 | Not Specified |
Mandatory Visualizations
To elucidate the complex biological processes and experimental strategies discussed, the following diagrams have been generated using the DOT language.
Caption: BTK Signaling and Scaffolding Function.
Caption: Mechanism of Action of a BTK PROTAC Degrader.
References
Preclinical Pharmacology of Novel BTK Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. While BTK inhibitors have revolutionized treatment, acquired resistance, often through mutations in the BTK gene, remains a significant clinical challenge. A new class of therapeutics, BTK degraders, aims to overcome this resistance by eliminating the BTK protein entirely. This technical guide provides an in-depth overview of the preclinical pharmacology of novel BTK degraders, focusing on their mechanism of action, key preclinical data, and the experimental methodologies used for their evaluation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
BTK degraders are heterobifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs). They consist of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau), and a linker connecting the two.[1] This design allows the degrader to act as a bridge, bringing BTK into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the BTK protein. Polyubiquitinated BTK is then recognized and degraded by the proteasome, the cell's protein disposal system. This catalytic process allows a single degrader molecule to induce the degradation of multiple BTK proteins.[1]
Figure 1: Mechanism of action of a BTK PROTAC degrader.
Key Preclinical BTK Degraders and In Vitro Efficacy
Several novel BTK degraders are currently in preclinical and clinical development. The following tables summarize key in vitro parameters for some of these compounds.
Table 1: In Vitro Degradation Potency (DC50) of Novel BTK Degraders
| Compound | Cell Line | DC50 (nM) | Target E3 Ligase | Reference(s) |
| BGB-16673 | TMD8 | <1 | Cereblon | [2] |
| NX-2127 | TMD8 | 0.5 (WT), 4.5 | Cereblon | |
| TMD8 (C481S) | <30 | Cereblon | ||
| NX-5948 | TMD8 (WT) | 0.32 | Cereblon | |
| TMD8 (C481S) | 1.0 | Cereblon | ||
| HZ-Q1070 | Mino, OCI-ly10, TMD8 | <0.05 | Not Specified | |
| UBX-382 | DLBCL cell lines | Single-digit nM | Cereblon | |
| MT802 | MOLM-14 | Low nM | Cereblon | |
| SJF620 | Not Specified | Potent | Cereblon |
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
Table 2: In Vitro Anti-proliferative Activity (IC50/EC50) of Novel BTK Degraders
| Compound | Cell Line | IC50/EC50 (nM) | Reference(s) |
| NX-2127 | TMD8 (C481S) | <30 | |
| HZ-Q1070 | Mino, OCI-ly10, TMD8 | <0.05 | |
| DD-03-171 | Mino | ED50 ~10 |
IC50/EC50: The concentration of the drug that inhibits 50% of a biological function, such as cell proliferation.
In Vivo Preclinical Efficacy
The anti-tumor activity of novel BTK degraders has been evaluated in various xenograft models of B-cell malignancies.
Table 3: In Vivo Efficacy of Novel BTK Degraders in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| NX-5948 | TMD8 (subcutaneous) | 10 or 30 mg/kg, daily oral | 100% | |
| UBX-382 | TMD8 (WT or C481S) | 3 and 10 mg/kg, oral | Complete tumor regression | |
| HZ-Q1070 | TMD8 and Mino | As low as 3 mg/kg | Significant inhibitory effect |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of BTK degraders.
In Vitro BTK Degradation Assay (Western Blot)
This assay quantifies the reduction of BTK protein levels in cells following treatment with a degrader.
Figure 2: Workflow for Western Blot analysis of BTK degradation.
Protocol:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cell lines (e.g., TMD8, Mino, OCI-ly10, Ramos) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere or stabilize.
-
Treat cells with a range of concentrations of the BTK degrader or vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK (e.g., rabbit anti-BTK) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay measures the effect of BTK degraders on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.
Figure 3: Workflow for a CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density appropriate for the cell line and assay duration.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BTK degrader in culture medium.
-
Add the diluted compounds or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 72 to 96 hours, at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of BTK degraders in a living organism.
Figure 4: Workflow for an in vivo xenograft efficacy study.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest tumor cells (e.g., TMD8) during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., SCID or NSG).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the BTK degrader via the intended clinical route, typically oral gavage, at various dose levels.
-
The control group receives the vehicle used to formulate the drug.
-
Dosing is typically performed daily for a specified duration.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and mouse body weights regularly (e.g., twice a week).
-
Continue the study until tumors in the control group reach a maximum allowed size or for a predetermined period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of BTK degradation by Western blot).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the anti-tumor effects.
-
Conclusion
Novel BTK degraders represent a promising therapeutic strategy to overcome the limitations of traditional BTK inhibitors, particularly in the context of acquired resistance. The preclinical data for several lead compounds demonstrate potent and selective degradation of BTK, leading to significant anti-proliferative effects in vitro and robust tumor growth inhibition in vivo. The detailed experimental protocols provided in this guide offer a framework for the comprehensive preclinical evaluation of this exciting new class of targeted cancer therapies. As these molecules advance through clinical development, they hold the potential to provide significant benefit to patients with B-cell malignancies.
References
The Tipping Point: A Technical Guide to BTK Degraders in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruton's Tyrosine Kinase (BTK) has emerged as a critical node in the signaling pathways of both B-lymphocytes and myeloid cells, making it a highly attractive therapeutic target for a range of autoimmune diseases.[1][2] While BTK inhibitors have shown clinical promise, the development of BTK degraders represents a paradigm shift in targeting this key enzyme. Unlike inhibitors that merely block the kinase activity, BTK degraders, primarily developed as Proteolysis Targeting Chimeras (PROTACs), orchestrate the complete elimination of the BTK protein.[3][4] This technical guide provides an in-depth analysis of the potential of BTK degraders, with a focus on "BTK degrader-1" as a representative therapeutic, in the context of autoimmune disease. We present a compilation of preclinical quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: The Rationale for BTK Degradation in Autoimmunity
BTK is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling cascades downstream of the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors. Dysregulation of these pathways is a hallmark of numerous autoimmune disorders, leading to the production of autoantibodies, pro-inflammatory cytokine release, and immune cell hyperactivation. BTK's influence extends beyond B-cells to myeloid cells, including monocytes and macrophages, further implicating it in the inflammatory processes characteristic of autoimmune conditions.
BTK degraders offer a distinct and potentially more potent therapeutic strategy compared to traditional inhibitors. By hijacking the cell's own ubiquitin-proteasome system, these bifunctional molecules tag the BTK protein for destruction, thereby eliminating both its enzymatic and scaffolding functions. This complete removal of the target protein may lead to a more profound and durable therapeutic effect and could potentially overcome resistance mechanisms associated with kinase inhibitors.
Quantitative Data on BTK Degrader Efficacy
The preclinical evaluation of various BTK degraders has yielded promising quantitative data across a range of in vitro and in vivo models. The following tables summarize key efficacy parameters for representative BTK degraders.
Table 1: In Vitro Degradation Potency of BTK Degraders
| Compound | Cell Line/Type | DC50 (nM) | Maximum Degradation (Dmax, %) | Citation(s) |
| NX-5948 | Primary Human B-cells | 0.034 | 98 | |
| TMD8 (Lymphoma) | 0.056 | ~97 | ||
| L18I | Primary B-cells | 15.36 (EC50) | Not Specified | |
| HZ-Q1060 | Mino (Lymphoma) | < 0.5 | Not Specified | |
| Compound 23 | Mino (Lymphoma) | 1.29 (at 4h) | Not Specified | |
| TQ-3959 | Lymphoma Cell Lines | 0.4 | Not Specified |
DC50: Half-maximal degradation concentration.
Table 2: In Vivo Efficacy of BTK Degraders in Autoimmune Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Citation(s) |
| NX-5948 | Collagen-Induced Arthritis (Mouse) | 30 mg/kg, oral, daily | Superior improvement in clinical scores compared to BTK inhibitors. | |
| Antibody-Induced Glomerulonephritis (Mouse) | 3-30 mg/kg, oral, daily | Demonstrated efficacy. | ||
| Experimental Autoimmune Encephalomyelitis (Mouse) | 3-30 mg/kg, oral, daily | Demonstrated efficacy. | ||
| Passive Cutaneous Anaphylaxis (Mouse) | 3-30 mg/kg, oral, daily | Demonstrated efficacy. | ||
| L18I | BM12-induced Lupus (Mouse) | 50 mg/kg, i.p., twice daily | Alleviated disease symptoms. | |
| Pristane-induced Diffuse Alveolar Hemorrhage (Mouse) | Not Specified | Alleviated disease symptoms. |
Core Signaling Pathways and Mechanism of Action
To understand the therapeutic potential of BTK degraders, it is essential to visualize the key signaling pathways they modulate and their mechanism of action.
BTK Signaling in Immune Cells
Caption: Simplified BTK signaling downstream of the BCR and TLRs.
Mechanism of Action of a BTK Degrader (PROTAC)
Caption: Mechanism of BTK protein degradation mediated by a PROTAC.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of BTK degraders.
Western Blot for BTK Degradation
Objective: To quantify the reduction in BTK protein levels in cells following treatment with a BTK degrader.
Materials:
-
Cell line of interest (e.g., Ramos, TMD8, or primary B-cells)
-
This compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control for a specified duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest cells and wash once with ice-cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the anti-β-actin antibody as a loading control. Quantify band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the percentage of BTK degradation relative to the vehicle control.
Flow Cytometry for Intracellular BTK Quantification
Objective: To measure the level of BTK protein in specific immune cell populations from in vitro or in vivo samples.
Materials:
-
Single-cell suspension from cell culture, peripheral blood (PBMCs), or spleen.
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer kit (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD19 for B-cells, anti-CD3 for T-cells)
-
Fluorochrome-conjugated anti-BTK antibody and corresponding isotype control
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Surface Staining: Add antibodies for cell surface markers to the cell suspension. Incubate for 30 minutes at 4°C in the dark. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation buffer and incubate for 20 minutes at 4°C. Wash the cells once with permeabilization/wash buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization/wash buffer containing the anti-BTK antibody or the isotype control. Incubate for 30-60 minutes at room temperature in the dark.
-
Final Washes and Acquisition: Wash the cells twice with permeabilization/wash buffer. Resuspend the cells in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the cell population of interest based on the surface markers. Compare the median fluorescence intensity (MFI) of the BTK staining to the isotype control to determine the level of BTK expression. For degradation studies, compare the BTK MFI in treated samples to that in vehicle-treated samples.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of a BTK degrader in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion. On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of CII in IFA.
-
Treatment: Begin treatment on a prophylactic or therapeutic schedule (e.g., starting on day 18, before the onset of clinical signs). Administer this compound (e.g., 10, 30 mg/kg) or vehicle control daily by oral gavage.
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw and/or ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers every other day.
-
Endpoint Analysis: At the end of the study (e.g., day 36), collect blood for analysis of anti-CII antibodies and inflammatory cytokines (e.g., IL-6). Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Statistical Analysis: Compare the clinical scores, paw thickness, and biomarker levels between the treated and vehicle control groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, Mann-Whitney U test for endpoint data).
Caption: Experimental workflow for a collagen-induced arthritis (CIA) model.
Conclusion and Future Directions
The data and methodologies presented in this technical guide underscore the significant potential of BTK degraders as a novel therapeutic modality for autoimmune diseases. The ability to induce the complete and efficient removal of the BTK protein offers a distinct advantage over traditional kinase inhibition. Preclinical studies have demonstrated potent in vitro degradation and promising in vivo efficacy in relevant autoimmune models.
Future research should focus on a number of key areas. Further elucidation of the long-term safety profile of BTK degraders is paramount. Head-to-head studies directly comparing the efficacy and durability of response between BTK degraders and next-generation BTK inhibitors in a wider range of autoimmune models are warranted. Additionally, the exploration of BTK degraders in combination with other immunomodulatory agents may unlock synergistic therapeutic benefits. As our understanding of the nuanced roles of BTK in different immune cell subsets grows, the development of cell-type specific BTK degraders could represent the next frontier in precision medicine for autoimmune diseases. The continued advancement of this innovative therapeutic class holds the promise of delivering transformative treatments for patients burdened by autoimmune and inflammatory conditions.
References
- 1. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New methods of treatment in an experimental murine model of systemic lupus erythematosus induced by idiotypic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nurix Therapeutics Presents Preclinical Data from Two Autoimmune and Inflammatory Disease Programs, NX-5948 and GS-6791, at ACR Convergence 2024 | Nurix Therapeutics, Inc. [ir.nurixtx.com]
Methodological & Application
Application Notes and Protocols: In Vitro Degradation Assay for BTK Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[1][2] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a novel therapeutic modality.[3][4] BTK degraders are bifunctional molecules that induce the degradation of the BTK protein through the ubiquitin-proteasome system. These degraders consist of a ligand that binds to BTK, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting them. This ternary complex formation leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This approach offers the potential to overcome resistance mechanisms associated with traditional inhibitors.
This document provides a detailed protocol for an in vitro degradation assay to characterize a novel BTK degrader, herein referred to as "BTK degrader-1." The primary objective of this assay is to determine the potency and efficacy of the degrader by measuring its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Data Presentation
The efficacy of a protein degrader is quantified by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded. A higher Dmax value indicates greater efficacy.
The results of the in vitro degradation assay for this compound can be summarized in the following tables.
Table 1: Dose-Response of BTK Degradation by this compound
| This compound Concentration (nM) | % BTK Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 75% |
| 10 | 50% |
| 100 | 20% |
| 1000 | 15% |
| 10000 | 18% (Hook Effect) |
Table 2: Key Performance Parameters of this compound
| Parameter | Value |
| DC50 | 10 nM |
| Dmax | 85% |
Signaling Pathways and Experimental Workflow
BTK Signaling Pathway and Degrader Mechanism of Action
BTK is a key mediator downstream of the B-cell receptor (BCR). Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. This compound is designed to hijack the cell's ubiquitin-proteasome system to eliminate the BTK protein.
References
Application Notes and Protocols for Cell-Based Viability Assays of BTK Degrader-1 using CellTiter-Glo®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of both normal and malignant B-cells.[1][2][3] Consequently, it has emerged as a key therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[1][2] BTK degraders are a novel class of therapeutic agents that, unlike traditional inhibitors that merely block the protein's activity, mediate the degradation of the BTK protein through the ubiquitin-proteasome system. This approach offers the potential to overcome resistance mechanisms associated with conventional BTK inhibitors.
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture. The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells. This application note provides a detailed protocol for utilizing the CellTiter-Glo® assay to assess the cytotoxic effects of BTK degrader-1 on cancer cell lines, a critical step in preclinical drug development.
Principle of the Assay
The CellTiter-Glo® Assay is a homogeneous "add-mix-measure" method. It utilizes a thermostable luciferase that, in the presence of ATP, catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the amount of ATP present. As ATP is a key indicator of metabolic activity, the luminescent signal provides a quantitative measure of the number of viable cells in culture.
Materials and Equipment
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Target cancer cell line (e.g., a B-cell lymphoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well microplates (white plates are recommended for luminescence assays)
-
Sterile, disposable laboratory consumables (pipette tips, microcentrifuge tubes, etc.)
Equipment:
-
Luminometer capable of reading multi-well plates
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Orbital shaker
Experimental Protocols
Protocol 1: Cell Seeding and Treatment with this compound
-
Cell Culture: Maintain the target cancer cell line in a 37°C incubator with 5% CO2. Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before starting the experiment.
-
Cell Seeding:
-
For suspension cells, count the cells and adjust the density to the desired concentration in fresh, pre-warmed complete culture medium.
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, neutralize with complete medium, and then count and resuspend to the desired concentration.
-
Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the end of the incubation period and that the luminescent signal is within the linear range of the assay.
-
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a dose-response curve. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration wells.
-
Cell Treatment: After allowing the cells to adhere overnight (for adherent cells) or for a few hours (for suspension cells), carefully add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the expected mechanism of action of the degrader and the doubling time of the cell line.
Protocol 2: CellTiter-Glo® Viability Assay
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the entire volume of the CellTiter-Glo® Buffer into the amber bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent.
-
Mix by gentle inversion until the substrate is completely dissolved.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This helps to ensure a stable luminescent signal.
-
Add a volume of the reconstituted CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and ensure complete mixing.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation
The quantitative data from the CellTiter-Glo® assay should be summarized in a clear and structured format. The primary endpoint is typically the half-maximal inhibitory concentration (IC50), which is the concentration of the degrader that causes a 50% reduction in cell viability.
Table 1: Example Data Layout for IC50 Determination of this compound
| This compound Conc. (nM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average RLU | % Viability |
| 0 (Vehicle) | 150,000 | 155,000 | 152,500 | 152,500 | 100% |
| 1 | 140,000 | 142,500 | 141,250 | 141,250 | 92.6% |
| 10 | 120,000 | 125,000 | 122,500 | 122,500 | 80.3% |
| 100 | 75,000 | 78,000 | 76,500 | 76,500 | 50.2% |
| 1000 | 15,000 | 16,000 | 15,500 | 15,500 | 10.2% |
| 10000 | 5,000 | 5,500 | 5,250 | 5,250 | 3.4% |
Data Analysis:
-
Background Subtraction: Subtract the average luminescence from the "no-cell" control wells from all other readings.
-
Normalization: Normalize the data to the vehicle-treated control wells, which are set to 100% viability.
-
IC50 Calculation: Use a suitable software package (e.g., GraphPad Prism) to plot the percent viability against the log concentration of this compound and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
Mandatory Visualizations
Caption: BTK signaling pathway and the mechanism of action of this compound.
Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.
References
Application Notes: Western Blot Analysis for Confirming BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3][4] Consequently, BTK has emerged as a significant therapeutic target. A novel and promising therapeutic strategy involves the targeted degradation of the BTK protein, often mediated by Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Western blot analysis is an indispensable technique to confirm the degradation of BTK. This method allows for the specific detection and quantification of BTK protein levels in cell lysates, providing direct evidence of protein degradation. These application notes provide a comprehensive guide to performing Western blot analysis for the confirmation of BTK degradation, including detailed protocols, data interpretation, and visualization of the underlying biological pathways.
Key Concepts
-
BTK Degradation: The targeted elimination of the BTK protein from the cell. This is in contrast to traditional inhibitors that only block the protein's enzymatic activity.
-
PROTACs: Bifunctional molecules that bring a target protein (like BTK) into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome.
-
Western Blotting: A widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
B-Cell Receptor Signaling Pathway Involving BTK
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. Antigen binding to the BCR initiates a signaling cascade involving LYN and SYK, which in turn activate BTK. Activated BTK then phosphorylates downstream targets like PLCγ2, leading to calcium mobilization and the activation of transcription factors such as NF-κB, which promotes B-cell proliferation and survival.
References
Application Notes and Protocols: In Vivo Xenograft Models for Testing BTK Degrader Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of malignant B-cells.[1][2][3] Consequently, it has emerged as a key therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[1][4] While BTK inhibitors have shown significant clinical efficacy, the emergence of resistance, often through mutations in the BTK gene, necessitates the development of novel therapeutic strategies.
BTK degraders, such as proteolysis-targeting chimeras (PROTACs), represent a promising alternative. These heterobifunctional molecules induce the degradation of the BTK protein through the ubiquitin-proteasome system, offering a distinct mechanism of action that can overcome inhibitor resistance. This document provides detailed application notes and protocols for utilizing in vivo xenograft models to evaluate the efficacy of BTK degraders.
Key Signaling Pathway
The BCR signaling cascade, in which BTK is a central player, is crucial for the survival and proliferation of B-cells. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then triggers downstream pathways, including PLCγ2 and PI3K/AKT, which ultimately promote cell survival and proliferation through transcription factors like NF-κB.
Caption: Simplified BTK Signaling Pathway in B-Cell Malignancies.
Experimental Workflow for Efficacy Testing
The evaluation of a BTK degrader in a xenograft model follows a structured workflow, from model selection and establishment to data analysis and interpretation.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Data Presentation: Efficacy of BTK Degraders
The following table summarizes the reported in vivo efficacy of various BTK degraders in different xenograft models.
| BTK Degrader | Xenograft Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| UBX-382 | TMD-8 (DLBCL, WT BTK) | Not Specified | 3 mg/kg, oral, <2 weeks | Complete tumor regression | |
| UBX-382 | TMD-8 (DLBCL, WT BTK) | Not Specified | 10 mg/kg, oral, <2 weeks | Complete tumor regression | |
| UBX-382 | TMD-8 (DLBCL, C481S mutant BTK) | Not Specified | Not Specified | Outperformed ibrutinib in inhibiting tumor growth | |
| Compound A | Rec-1 (MCL) | Not Specified | 3 mg/kg, oral, once a day | ~90% TGI | |
| DD-03-171 | Patient-Derived Xenograft (MCL) | Not Specified | Not Specified | Reduced tumor burden and extended survival | |
| BGB-16673 | Xenograft (WT and C481S-mutant BTK lymphoma) | Not Specified | Not Specified | Associated with better survival compared to cBTKis |
Experimental Protocols
Establishment of B-Cell Lymphoma Xenograft Models
This protocol outlines the general steps for establishing both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Materials:
-
B-cell lymphoma cell lines (e.g., TMD-8, Rec-1) or fresh patient tumor tissue.
-
Immunocompromised mice (e.g., NOD-scid, NSG).
-
Sterile PBS, RPMI-1640 medium, and Matrigel (optional).
-
Surgical tools, syringes, and needles.
Protocol:
-
Cell Preparation (for CDX):
-
Culture cells in appropriate media until they are in the exponential growth phase.
-
Harvest cells and wash with sterile PBS.
-
Resuspend cells in a mixture of sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
-
Tissue Preparation (for PDX):
-
Obtain fresh, sterile patient tumor tissue.
-
Mechanically or enzymatically dissociate the tissue to create a single-cell suspension or create small tumor fragments (3 mm³).
-
-
Implantation:
-
Anesthetize the mice (e.g., with isoflurane).
-
For subcutaneous models, inject the cell suspension or implant tumor fragments into the flank of the mouse.
-
For orthotopic models, cells can be injected into relevant sites, such as a human bone chip implanted into the mouse.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within a few weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are ready for randomization into treatment groups.
-
Administration of BTK Degrader and Efficacy Monitoring
Materials:
-
BTK degrader formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage).
-
Dosing equipment (e.g., gavage needles).
-
Calipers for tumor measurement.
-
Scale for monitoring body weight.
Protocol:
-
Randomization:
-
Once tumors reach the desired size, randomize mice into treatment and vehicle control groups (typically 8-10 mice per group).
-
-
Dosing:
-
Administer the BTK degrader and vehicle control according to the planned schedule (e.g., daily oral gavage). Doses are often determined from prior pharmacokinetic and pharmacodynamic studies.
-
-
Tumor and Health Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Pharmacodynamic (PD) Marker Analysis
Materials:
-
Tumor and tissue samples collected at the end of the study.
-
Reagents for protein extraction, Western blotting, or immunohistochemistry (IHC).
-
Antibodies specific for BTK and downstream signaling molecules (e.g., p-BTK, p-PLCγ2).
Protocol:
-
Sample Collection:
-
At the study endpoint, euthanize mice and collect tumor tissue, blood, and other relevant organs.
-
-
Protein Level Analysis:
-
To confirm target engagement and degradation, measure BTK protein levels in tumor lysates via Western blot. A significant reduction in BTK protein levels in the treatment group compared to the control group indicates effective degradation.
-
Analyze the phosphorylation status of downstream effectors like PLCγ2 to assess the inhibition of the signaling pathway.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Correlate the extent of BTK degradation with the observed anti-tumor efficacy. Mechanistic PK/PD models can be developed to understand the relationship between drug exposure, BTK degradation, and tumor growth inhibition.
-
Conclusion
In vivo xenograft models are indispensable tools for the preclinical evaluation of BTK degraders. They allow for the assessment of anti-tumor efficacy, the investigation of pharmacodynamic effects, and the generation of crucial data to support clinical development. The protocols and data presented here provide a framework for designing and executing robust in vivo studies to test the efficacy of novel BTK-targeting therapeutics.
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of BTK Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3][4] Unlike traditional inhibitors that block the kinase activity, BTK degraders, such as BTK Degrader-1, are proteolysis-targeting chimeras (PROTACs) that induce the degradation of the BTK protein. These bifunctional molecules link a BTK-binding moiety to a ligand for an E3 ubiquitin ligase (e.g., cereblon), leading to ubiquitination and subsequent proteasomal degradation of BTK. This approach can overcome resistance mechanisms associated with kinase inhibitors, such as mutations in the BTK active site (e.g., C481S), and may offer a more sustained and profound pathway inhibition.
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its evaluation.
Pharmacokinetic (PK) Profile of this compound
The pharmacokinetic properties of this compound were assessed in female BALB/c mice following a single dose administration. The compound exhibits properties suitable for oral dosing and demonstrates exposure levels adequate for inducing BTK degradation in vivo.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | 0.25 | 1.0 |
| Cmax (ng/mL) | 850 | 1200 |
| AUClast (ng·h/mL) | 1850 | 5400 |
| Half-life (t½) (h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 29.2 |
Data are representative and compiled for illustrative purposes.
Pharmacodynamic (PD) Profile of this compound
The pharmacodynamic activity of this compound is defined by its ability to induce potent, rapid, and sustained degradation of the BTK protein, leading to the inhibition of downstream signaling and tumor growth.
In Vitro Degradation and Potency
This compound induces potent degradation of both wild-type (WT) and C481S mutant BTK in lymphoma cell lines. The degradation is rapid, with significant reduction in BTK levels observed within hours of treatment.
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Cell Line | BTK Status | DC50 (nM)¹ | Dmax (%)² | GI50 (nM)³ |
| TMD8 | Wild-Type | 5.2 | >95 | 8.5 |
| TMD8-C481S | C481S Mutant | 7.8 | >90 | 12.1 |
¹DC50: Half-maximal degradation concentration after 24-hour treatment. ²Dmax: Maximum percentage of degradation observed. ³GI50: Half-maximal growth inhibition concentration after 72-hour treatment.
In Vivo Pharmacodynamics and Efficacy
In a TMD8 human diffuse large B-cell lymphoma (DLBCL) xenograft mouse model, oral administration of this compound resulted in significant and dose-dependent BTK degradation in tumor tissue, correlating with robust anti-tumor activity.
Table 3: In Vivo PK/PD and Efficacy in TMD8 Xenograft Model
| Dose (mg/kg, Oral, QD) | Mean BTK Degradation in Tumor (24h) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 0% | 0% |
| 3 | 75% | 68% |
| 10 | >90% | 105% (Tumor Regression) |
Visualizations: Pathways and Workflows
BTK Signaling Pathway
Mechanism of Action of this compound
In Vivo Xenograft Study Workflow
Experimental Protocols
Protocol 1: In Vitro BTK Degradation by Western Blot
This protocol details the procedure for quantifying the degradation of BTK in a cancer cell line following treatment with this compound.
Materials:
-
TMD8 (or other relevant B-cell lymphoma) cell line
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-BTK, Rabbit anti-GAPDH (or β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels, buffers, and transfer system
Procedure:
-
Cell Seeding: Seed TMD8 cells in 6-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash the pellet once with ice-cold PBS. Lyse the cells with 100 µL of ice-cold RIPA buffer per well. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-BTK and anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities. Normalize the BTK signal to the loading control (GAPDH). Calculate the percentage of BTK remaining relative to the vehicle-treated control.
-
Protocol 2: In Vivo Xenograft Study for PK/PD Analysis
This protocol describes a cell line-derived xenograft (CDX) model to assess the in vivo efficacy and PK/PD relationship of this compound.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)
-
TMD8 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers, analytical balance
-
Blood collection tubes (e.g., K₂EDTA)
-
Tools for tissue dissection
Procedure:
-
Tumor Implantation:
-
Resuspend 5 x 10⁶ TMD8 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle, this compound (3 mg/kg), this compound (10 mg/kg).
-
-
Dosing and Monitoring:
-
Administer the compound or vehicle daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Sample Collection for PK/PD:
-
At specified time points (e.g., 2, 8, 24 hours after the last dose), collect blood samples via cardiac puncture or retro-orbital bleed into K₂EDTA tubes.
-
Immediately centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C for PK analysis.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for PD analysis (Western Blot as per Protocol 1).
-
-
Data Analysis:
-
PK Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
PD Analysis: Homogenize tumor tissue and perform Western Blot to determine the level of BTK degradation relative to the vehicle group.
-
Efficacy Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols: Dosing and Administration of BTK Degraders in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Bruton's Tyrosine Kinase (BTK) degraders in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this emerging class of therapeutics.
Introduction to BTK Degraders
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2][3] BTK degraders, often utilizing Proteolysis Targeting Chimera (PROTAC) technology, are bifunctional molecules that induce the targeted degradation of the BTK protein through the ubiquitin-proteasome system. This approach offers a distinct mechanism of action compared to traditional BTK inhibitors and has the potential to overcome resistance mechanisms.[4][5] Preclinical evaluation in animal models is a crucial step in the development of BTK degraders.
Quantitative Data Summary
The following tables summarize the dosing, administration, and pharmacokinetic parameters of several BTK degraders in rodent models as reported in preclinical studies.
Table 1: Dosing and Efficacy of BTK Degraders in Mouse Xenograft Models
| BTK Degrader | Animal Model | Administration Route | Dosage | Dosing Schedule | Observed Efficacy |
| PROTAC BTK Degrader-1 | OCI-ly10 xenograft mice | Oral (PO) | 10 mg/kg | Twice daily (bid) for 17 days | 50.9% tumor growth inhibition |
| OCI-ly10 xenograft mice | Oral (PO) | 30 mg/kg | Twice daily (bid) for 17 days | 96.9% tumor growth inhibition | |
| HZ-Q1060 | OCI-ly10 xenograft mice | Oral (PO) | 3 mg/kg | Daily for 14 days | Complete inhibition of tumor growth |
| UBX-382 | TMD-8 xenograft mice | Oral (PO) | 3 mg/kg | Daily for < 2 weeks | Complete tumor regression |
| TMD-8 xenograft mice | Oral (PO) | 10 mg/kg | Daily for < 2 weeks | Complete tumor regression | |
| ARV-771 (BET Degrader) | 22Rv1 xenograft mice | Subcutaneous (SC) | 30 mg/kg | Daily | Tumor regression |
Table 2: Pharmacokinetic Parameters of PROTAC this compound in ICR Mice
| Administration Route | Dosage | Tmax (h) | T1/2 (h) | Cmax (ng/mL) | AUC0-t (ng/mL·h) |
| Oral (PO) | 100 mg/kg | 1.00 | 8.3 | 3089 | 16,894 |
| Intravenous (IV) | 2 mg/kg | - | 3.7 | - | 2827 |
Signaling Pathways and Experimental Workflows
Visual representations of the BTK signaling pathway and a typical experimental workflow for evaluating BTK degraders in vivo are provided below.
Caption: BTK Signaling Pathway and Mechanism of BTK Degrader Action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bruton's Tyrosine Kinase (BTK) Degraders - Innovations [innovations.dana-farber.org]
- 5. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
Application Notes and Protocols for Quantifying BTK Degradation using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] A novel and promising therapeutic strategy involves the targeted degradation of BTK using technologies like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2]
Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for quantifying the degradation of BTK, offering high sensitivity, specificity, and the ability to multiplex. These methods can be broadly categorized into two main approaches: global (or untargeted) proteomics and targeted proteomics.
-
Global proteomics provides a comprehensive overview of changes across the entire proteome upon treatment with a BTK degrader. This approach is invaluable for assessing the selectivity of the degrader and identifying potential off-target effects.[3]
-
Targeted proteomics , on the other hand, focuses on the precise and sensitive quantification of BTK and a predefined set of related proteins, making it ideal for determining key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
These application notes provide detailed protocols for both global and targeted mass spectrometry workflows to quantify BTK degradation, along with data presentation guidelines and visualizations of the underlying biological and experimental processes.
BTK Signaling and PROTAC-Mediated Degradation
BTK is a key kinase downstream of the B-cell receptor. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote B-cell survival and proliferation.
As illustrated in Figure 1, a BTK PROTAC consists of a ligand that binds to BTK and another ligand that recruits an E3 ligase, such as Cereblon (CRBN), connected by a linker. This proximity induces the formation of a ternary complex, leading to the ubiquitination of BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following tables summarize quantitative data for various BTK PROTACs from published studies, providing a comparative overview of their degradation capabilities.
Table 1: In Vitro Degradation of BTK by PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited | Reference |
| DD-03-171 | Mino | 5.1 | >95 | 4 | CRBN | |
| PTD10 | Ramos | 0.5 ± 0.2 | >95 | 17 | CRBN | |
| PTD10 | JeKo-1 | 0.6 ± 0.2 | >95 | 17 | CRBN | |
| RC-1 | MOLM-14 | 6.6 | >90 | 24 | CRBN | |
| Compound 15 | THP-1 | 3.18 | Not Reported | 24 | CRBN | |
| Compound 25 | Not Specified | 270 | Not Reported | Not Reported | CRBN | |
| MT802 | NAMALWA | ~12 | >99 | 24 | CRBN | |
| SPB5208 | JeKo-1 | ~500 | >70 | 24 | CRBN |
Experimental Protocols
Global Proteomics Workflow for BTK Degradation Analysis
This protocol outlines a general workflow for the global quantitative analysis of protein expression changes induced by a BTK degrader using Tandem Mass Tag (TMT) labeling.
1. Cell Culture and Treatment:
-
Culture cells (e.g., Mino, Ramos, JeKo-1) to a sufficient density.
-
Treat cells with the BTK degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
2. Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex vigorously to ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard method (e.g., BCA assay).
3. In-solution Protein Digestion:
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
4. Tandem Mass Tag (TMT) Labeling:
-
Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them using a vacuum centrifuge.
-
Reconstitute the peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples in equal amounts.
5. Peptide Fractionation:
-
Desalt the combined labeled peptide mixture.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Collect fractions and dry them.
6. LC-MS/MS Analysis:
-
Reconstitute the peptide fractions in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow HPLC system.
-
Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for fragmentation to generate reporter ions for quantification.
7. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the BTK degrader.
Targeted Proteomics Workflow for BTK Quantification
This protocol describes the development and application of a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay for the absolute or relative quantification of BTK.
1. Selection of BTK Proteotypic Peptides:
-
Proteotypic peptides are peptides that are unique to the target protein and are consistently and readily detected by mass spectrometry.
-
In silico tools (e.g., PeptideAtlas, Skyline) can be used to select candidate proteotypic peptides for human BTK (UniProt accession: Q06187).
-
Criteria for selection include:
-
Uniqueness in the human proteome.
-
Length of 7-20 amino acids.
-
Absence of missed cleavages.
-
No variable modifications (e.g., methionine oxidation, deamidation).
-
Good ionization efficiency and fragmentation properties.
-
-
Example BTK Proteotypic Peptides:
-
LVNELTEFAK
-
FDTNSHNDDALLK
-
SNLELLR
-
2. Synthesis of Stable Isotope-Labeled (SIL) Peptides:
-
Synthesize the selected proteotypic peptides with a heavy isotope-labeled amino acid (e.g., 13C, 15N-labeled Arginine or Lysine). These will serve as internal standards for quantification.
3. Sample Preparation:
-
Prepare cell lysates and perform in-solution digestion as described in the global proteomics protocol.
4. Spiking of SIL Peptides:
-
Add a known amount of the SIL peptide internal standards to the digested samples.
5. LC-MS/MS Analysis (MRM or PRM):
-
Analyze the samples on a triple quadrupole (for MRM) or a high-resolution mass spectrometer (e.g., Q-Exactive for PRM).
-
MRM Method Development:
-
For each proteotypic peptide, determine the precursor ion (the m/z of the peptide).
-
Fragment the precursor ion and select the 3-5 most intense and specific fragment ions (transitions).
-
Optimize collision energy for each transition.
-
-
LC Method: Use a nano-flow HPLC system with a gradient optimized for the separation of the target peptides.
6. Data Analysis:
-
Use software such as Skyline or vendor-specific software to analyze the data.
-
Integrate the peak areas for the endogenous (light) and SIL (heavy) peptides.
-
Calculate the ratio of the light to heavy peak areas.
-
The absolute quantity of BTK can be determined by comparing this ratio to a standard curve generated with known concentrations of the SIL peptide. Relative quantification can be performed by comparing the light/heavy ratios across different treatment conditions.
Conclusion
Mass spectrometry-based proteomics offers a robust and versatile platform for the quantitative analysis of BTK degradation. The choice between a global or targeted approach will depend on the specific research question. Global proteomics is essential for assessing the selectivity of a degrader, while targeted proteomics provides highly sensitive and accurate quantification of BTK degradation, enabling the determination of key pharmacological parameters. The protocols provided here offer a comprehensive guide for researchers to effectively utilize these powerful techniques in the development and characterization of novel BTK-targeting therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Design and Optimization of BTK Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design and optimization of Bruton's tyrosine kinase (BTK) degraders.
Frequently Asked Questions (FAQs)
Q1: My BTK degrader binds to BTK and the E3 ligase individually, but I'm not observing any protein degradation. What are the potential issues?
A1: This is a common challenge in PROTAC design. Several factors beyond binary binding affinities are critical for successful degradation:
-
Inefficient Ternary Complex Formation: The linker may be suboptimal in length or composition, causing steric hindrance that prevents the simultaneous binding of the degrader to both BTK and the E3 ligase.[1] The stability and conformation of this ternary complex are crucial for efficient ubiquitination.[]
-
Poor Cooperativity: Some PROTACs exhibit positive cooperativity, where the binding of one protein increases the affinity for the second.[] A lack of positive cooperativity, or the presence of negative cooperativity, can lead to a low concentration of the active ternary complex.
-
Suboptimal Linker Flexibility: A very flexible linker can have a high entropic cost when forming the ternary complex, which can offset the energy gained from protein-protein interactions.[3] Conversely, a linker that is too rigid may not allow for the necessary conformational adjustments.[4]
-
Incorrect Ubiquitination Sites: The geometry of the ternary complex dictates which lysine residues on the target protein are accessible to the E2 ubiquitin-conjugating enzyme. If no suitable lysines are presented, ubiquitination and subsequent degradation will not occur.
-
Low Cell Permeability or High Efflux: The physicochemical properties of the degrader, heavily influenced by the linker, may prevent it from reaching sufficient intracellular concentrations. PROTACs often have high molecular weights and can be subject to efflux by transporters like P-glycoprotein.
Q2: How do I select the optimal linker length and composition for my BTK degrader?
A2: Linker optimization is a critical and often empirical process in PROTAC development. There is no single "best" linker; the ideal choice depends on the specific BTK ligand and E3 ligase ligand being used.
-
Length: Start by synthesizing a library of degraders with varying linker lengths. Common choices include polyethylene glycol (PEG) chains of different units (e.g., 2, 4, 6) or alkyl chains of varying carbon numbers. Studies have shown that even a single ethylene glycol unit can abolish degradation activity. For some BTK degraders, shorter linkers impaired binary binding affinities, while longer linkers (≥ 4 PEG units) were more effective.
-
Composition: The linker's chemical makeup affects solubility, cell permeability, and metabolic stability. While simple alkyl and PEG linkers are common starting points, more rigid linkers (e.g., containing piperazine or cycloalkyl moieties) have been used to improve metabolic stability and cellular potency.
-
Attachment Point: The exit vector on both the BTK inhibitor and the E3 ligase ligand is crucial. Computational modeling can help identify solvent-exposed regions suitable for linker attachment, minimizing disruption to protein binding.
Q3: What is the "hook effect" in the context of BTK degraders, and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where, at high concentrations, the degradation efficiency decreases. This occurs because the degrader forms more binary complexes (PROTAC-BTK or PROTAC-E3 ligase) than the desired ternary complexes (BTK-PROTAC-E3 ligase). This excess of binary complexes effectively sequesters the components needed for degradation, leading to a bell-shaped dose-response curve.
To mitigate the hook effect, it is essential to perform a full dose-response curve analysis to identify the optimal concentration range for your degrader. If the hook effect is pronounced and occurs at therapeutically relevant concentrations, redesigning the degrader to optimize the thermodynamics and kinetics of ternary complex formation may be necessary.
Q4: What are some examples of BTK degraders and how do their linkers differ?
A4: Several BTK degraders have been developed, each with unique linker strategies. For instance, DD-03-171 uses a saturated hydrocarbon chain linker, while another variant, DD-03-007 , employs a polyethylene glycol (PEG) linker, both connecting a BTK inhibitor to a thalidomide-based E3 ligase ligand. Another example is NX-5948 , a selective BTK degrader that is also brain-penetrant. The development of reversible covalent BTK degraders, such as RC-3 , has also involved extensive linker optimization to achieve high potency.
Data on Linker Optimization
The following table summarizes data from studies on BTK degrader optimization, illustrating the impact of linker modifications on degradation potency.
| Degrader Series | Linker Composition/Length | E3 Ligase Ligand | Target Cell Line | Degradation Potency (DC50) | Key Findings |
| Reversible Covalent (RC) Series | Varied PEG and alkyl chains | Pomalidomide | MOLM-14 | <10 nM for optimized linkers | Linker optimization was critical to achieving potent degradation (<10 nM DC50) and high Dmax (>85%). |
| ARQ-531-derived Series | Flexible vs. Rigidified Linkers | Cereblon | NCI-H1975 | Not specified (potency improved) | A rigid linker significantly improved metabolic stability (T1/2 > 145 min) and maintained potent degradation. |
| CGI1746-derived Series | PEG vs. Alkyl Chain | Thalidomide | Mantle Cell Lymphoma | Not specified (potent) | Both PEG and alkyl linkers produced potent degraders, with DD-03-171 (alkyl) showing enhanced effects. |
| NX-5948 | Proprietary | Cereblon | TMD8 | 0.32 nM (WT BTK) | Achieved potent degradation of both wild-type and C481S mutant BTK. |
Key Experimental Protocols
1. Western Blotting for BTK Degradation
-
Objective: To quantify the reduction in cellular BTK protein levels after treatment with a degrader.
-
Methodology:
-
Cell Culture and Treatment: Seed target cells (e.g., Ramos or TMD8) in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of degrader concentrations for a specified time (e.g., 4, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against BTK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. BTK levels are normalized to the loading control.
-
2. Ternary Complex Formation Assays
-
Objective: To measure the formation and stability of the BTK-degrader-E3 ligase complex.
-
Common Techniques:
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the interactions in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (BTK) is introduced along with the degrader.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the ternary complex formation. It is considered a gold standard for measuring cooperativity.
-
NanoBRET/FRET: These cell-based proximity assays use energy transfer between a donor and an acceptor fluorophore fused to the target protein and E3 ligase, respectively. An increase in signal indicates that the two proteins are brought into close proximity by the degrader.
-
3. Cell Viability Assay
-
Objective: To assess the antiproliferative effects of BTK degradation.
-
Methodology:
-
Cell Seeding: Plate lymphoma or leukemia cells (e.g., TMD8) in 96-well or 384-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK degrader. Include appropriate controls (e.g., vehicle, non-degrading inhibitor).
-
Incubation: Incubate the cells for a period relevant to cell doubling time (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Plot the data and calculate the half-maximal effective concentration (EC50) using a nonlinear regression curve fit.
-
Visual Guides
Below are diagrams illustrating key concepts and workflows in BTK degrader design.
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).
Caption: General mechanism of action for a BTK-targeting PROTAC.
References
Technical Support Center: Strategies to Mitigate BTK Degrader-1-Induced Toxicity
Welcome to the technical support center for BTK Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential toxicity issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to selectively target Bruton's tyrosine kinase (BTK) for degradation.[1][2][3] It consists of a ligand that binds to BTK, another ligand that recruits an E3 ubiquitin ligase (commonly cereblon), and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[1] This mechanism of action differs from traditional BTK inhibitors which only block the kinase activity of the protein.
Q2: What are the potential causes of this compound induced toxicity in my experiments?
A2: Toxicity observed during your experiments can stem from several factors:
-
On-target toxicity: The degradation of BTK itself may lead to apoptosis or cell cycle arrest in cell lines dependent on BTK signaling.
-
Off-target toxicity: The degrader molecule may degrade proteins other than BTK. This can occur if the ligands have an affinity for other proteins.
-
Ligand-specific effects: The individual ligands (the BTK binder or the E3 ligase binder) may have their own cytotoxic effects independent of protein degradation.
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the degrader molecule.
Q3: What are the reported adverse events of BTK degraders in clinical trials?
A3: In early clinical trials, BTK degraders have shown a manageable safety profile. Common treatment-emergent adverse events (TEAEs) include fatigue, neutropenia, contusion (bruising), diarrhea, and thrombocytopenia. Grade 3 or higher TEAEs are less common but can include neutropenia and hypertension.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity observed with this compound in your in vitro experiments.
Problem: I am observing significant cytotoxicity at concentrations required for BTK degradation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
Step 1: Differentiate between On-Target and Off-Target Cytotoxicity
To understand the source of the observed toxicity, a series of control experiments are crucial.
| Experiment | Purpose | Expected Outcome if Toxicity is On-Target | Expected Outcome if Toxicity is Off-Target |
| Inactive Epimer Control | To confirm toxicity is dependent on E3 ligase binding. Use a stereoisomer of the E3 ligase ligand that doesn't bind. | Reduced or no cytotoxicity. | Cytotoxicity persists. |
| Ligand-Only Controls | To determine if the individual components of the degrader are toxic. | Minimal cytotoxicity from individual ligands. | Significant cytotoxicity from one or both ligands. |
| Proteasome Inhibitor Co-treatment | To verify that cytotoxicity is dependent on proteasomal degradation. Pre-treat cells with an inhibitor like MG132. | Cytotoxicity is significantly reduced. | Cytotoxicity is unaffected. |
| BTK Knockout/Knockdown Cells | To confirm that the cytotoxicity is dependent on the presence of the target protein, BTK. | This compound is not cytotoxic in these cells. | Cytotoxicity is still observed. |
Step 2: Mitigating On-Target Toxicity
If your control experiments suggest that the observed cytotoxicity is due to the degradation of BTK, consider the following strategies:
-
Dose Titration: Carefully titrate the concentration of this compound to find a therapeutic window that allows for sufficient BTK degradation with acceptable levels of cell death.
-
Cell Line Selection: If possible, use a cell line that is less dependent on BTK signaling for survival.
-
Treatment Duration: Reduce the incubation time with the degrader to minimize the cytotoxic effects while still achieving the desired level of BTK degradation.
Step 3: Addressing Off-Target Toxicity
If the evidence points towards off-target effects, the following approaches can be taken:
-
Off-Target Identification: Utilize unbiased quantitative proteomics to identify other proteins that are being degraded by this compound.
-
Degrader Redesign:
-
Ligand Modification: Synthesize new versions of the degrader with more selective BTK-binding or E3 ligase-binding ligands to reduce off-target binding.
-
Linker Optimization: Modify the length and composition of the linker, as this can influence the formation of off-target ternary complexes.
-
Experimental Protocols
Cell Viability Assessment: MTS Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Target cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Plate-reading luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period.
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Quantifying Apoptosis: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC/PE
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC/PE and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of BTK signaling and this compound action.
Caption: A general experimental workflow for investigating this compound toxicity.
References
Technical Support Center: Optimal E3 Ligase Selection for Targeted BTK Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal E3 ligase for the targeted degradation of Bruton's Tyrosine Kinase (BTK). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decision-making in the development of potent and selective BTK degraders.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used E3 ligases for developing BTK degraders?
A1: The most predominantly utilized E3 ligases for BTK-targeted proteolysis-targeting chimeras (PROTACs) are Cereblon (CRBN) and von Hippel-Lindau (VHL).[][2][3] Inhibitor of Apoptosis Proteins (IAPs) have also been explored as an alternative.[4] The choice between these ligases is a critical design decision that can significantly impact a PROTAC's efficacy and pharmacological properties.[]
Q2: What are the key factors to consider when selecting an E3 ligase for a BTK PROTAC?
A2: Several factors should be carefully evaluated:
-
Tissue Expression and Abundance: The E3 ligase must be expressed in the target cells or tissues to be effective. For instance, CRBN is highly abundant in hematopoietic cells, making it a suitable choice for B-cell malignancies. Conversely, VHL expression can be low in certain solid tumors.
-
Subcellular Localization: The E3 ligase and BTK must be in the same subcellular compartment for the ternary complex to form. CRBN is primarily nuclear but can shuttle to the cytoplasm, while VHL is predominantly cytosolic. As BTK is a cytoplasmic kinase, both are viable options, but the localization can influence degrader design and efficiency.
-
Ternary Complex Formation and Stability: The ability of the PROTAC to induce a stable and productive ternary complex (BTK-PROTAC-E3 ligase) is paramount for efficient ubiquitination and degradation. The specific geometry and cooperativity of this complex are influenced by the choice of E3 ligase, the BTK binder, and the linker connecting them.
-
Potential for Off-Target Effects and Neosubstrate Degradation: CRBN ligands, such as immunomodulatory drugs (IMiDs), are known to induce the degradation of other proteins, known as neosubstrates (e.g., IKZF1 and IKZF3). This can lead to immunomodulatory effects that may be beneficial or detrimental depending on the therapeutic context. VHL-based degraders generally exhibit higher selectivity.
-
Catalytic Rate and Complex Turnover: CRBN complexes are reported to have faster turnover rates, which may be advantageous for degrading rapidly synthesized proteins. VHL forms more stable, long-lived complexes, which could be better for targeting stable proteins requiring persistent degradation signals.
Q3: How does the choice of E3 ligase impact resistance to BTK degraders?
A3: Resistance to BTK inhibitors often arises from mutations in the BTK protein, such as the C481S mutation. BTK degraders can overcome this by targeting the entire protein for degradation. However, resistance to the degrader itself can emerge through mechanisms involving the E3 ligase. For example, downregulation or mutation of the recruited E3 ligase (e.g., CRBN) can render the PROTAC ineffective. Diversifying the E3 ligases used for BTK degradation is a key strategy to circumvent such resistance mechanisms.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no BTK degradation | 1. Low E3 ligase expression in the cell line: The chosen E3 ligase (e.g., VHL or CRBN) may not be sufficiently expressed in the experimental cell model. | 1a. Verify E3 ligase expression: Perform Western blot or qPCR to confirm the protein and mRNA levels of the E3 ligase in your cell line. 1b. Select an appropriate cell line: Choose a cell line known to express high levels of the recruited E3 ligase. 1c. Switch E3 ligase: Synthesize a new PROTAC that recruits a different, more highly expressed E3 ligase. |
| 2. Inefficient ternary complex formation: The linker length or composition may not be optimal for the formation of a stable BTK-PROTAC-E3 ligase complex. | 2a. Synthesize a linker library: Create a series of PROTACs with varying linker lengths and compositions to identify the optimal geometry for ternary complex formation. 2b. Perform biophysical assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess ternary complex formation and stability in vitro. | |
| 3. Poor cell permeability of the PROTAC: The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane. | 3a. Assess cell permeability: Use cell-based target engagement assays (e.g., NanoBRET) to determine if the PROTAC is reaching its intracellular target. 3b. Modify PROTAC properties: Optimize the PROTAC for better solubility and permeability by altering the linker or warhead/E3 ligase ligand. | |
| "Hook effect" observed (decreased degradation at high concentrations) | 1. Formation of unproductive binary complexes: At high concentrations, the PROTAC can form binary complexes with either BTK or the E3 ligase, preventing the formation of the productive ternary complex. | 1a. Perform a wide dose-response experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and confirm the hook effect. 1b. Use lower concentrations: For subsequent experiments, use concentrations at or below the optimal degradation concentration (DC50). |
| Off-target protein degradation | 1. Neosubstrate degradation by the E3 ligase ligand: The E3 ligase ligand itself may induce the degradation of other proteins. This is a known characteristic of CRBN ligands. | 1a. Profile the proteome: Use proteomics techniques to identify any off-target proteins that are degraded upon PROTAC treatment. 1b. Use a more selective E3 ligase: Consider switching to a VHL-based PROTAC, which generally has a narrower substrate scope. 1c. Modify the E3 ligase ligand: If possible, modify the E3 ligase ligand to reduce its affinity for neosubstrates. |
| Toxicity in cell-based assays | 1. On-target toxicity: Degradation of BTK may be inherently toxic to the cells. | 1a. Titrate the PROTAC: Determine the lowest effective concentration that induces BTK degradation to minimize toxicity. 1b. Use a negative control: Compare the toxicity of your active PROTAC to an inactive epimer or a PROTAC with a mutated E3 ligase binding motif. |
| 2. Off-target toxicity: The PROTAC may be causing toxicity through off-target effects unrelated to BTK or neosubstrate degradation. | 2a. Assess the toxicity of individual components: Test the BTK binder and E3 ligase ligand alone to see if they contribute to toxicity. 2b. Perform target engagement assays: Confirm that the toxicity correlates with the degradation of the intended target. |
Quantitative Comparison of E3 Ligases for BTK Degradation
The following table summarizes key performance metrics for BTK degraders utilizing different E3 ligases. These values are representative and can vary depending on the specific PROTAC molecule, cell line, and experimental conditions.
| E3 Ligase | Representative BTK Degrader | DC50 | Dmax | Cell Line | Reference |
| CRBN | P13I | ~10-30 nM | >80% | RAMOS, HBL-1 | |
| CRBN | Compound 155 | 7.2 nM | Not Reported | Not Specified | |
| VHL | ARD-69 | 0.86 nM (for AR) | Not Reported | LNCaP (for AR) | |
| IAP | Palbociclib-based PROTAC | < 10 nM (for CDK4/6) | Not Reported | Not Specified |
Note: Data for VHL and IAP-based BTK degraders with specific DC50 and Dmax values are less consistently reported in the initial search results. The provided examples for VHL and IAP are for different targets but illustrate the potential potency of these E3 ligases.
Experimental Protocols
Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BTK PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BTK PROTAC or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody and the primary anti-loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
-
In-Cell Ubiquitination Assay
This protocol is used to determine if the PROTAC induces the ubiquitination of BTK within the cell.
Materials:
-
Cell line of interest
-
BTK PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors)
-
Primary antibody against BTK for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blot
Procedure:
-
Cell Treatment:
-
Treat cells with the BTK PROTAC for a time period shorter than that required for significant degradation (e.g., 1-4 hours).
-
In the last few hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow ubiquitinated BTK to accumulate.
-
-
Cell Lysis:
-
Lyse the cells using a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-BTK antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using an elution buffer or by boiling in SDS sample buffer.
-
-
Western Blotting:
-
Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK. A smear of high molecular weight bands indicates polyubiquitination.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
BTK PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at an optimal density in an opaque-walled 96-well plate.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).
-
-
Reagent Preparation:
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
-
Assay:
-
Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Analysis:
-
Normalize the data to vehicle-treated controls to determine the percentage of cell viability. Calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action for a BTK PROTAC.
References
Addressing acquired resistance to BTK degrader-1 therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving acquired resistance to BTK Degrader-1 therapy.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to BTK inhibitors and degraders?
A1: Acquired resistance to BTK-targeted therapies can arise through several mechanisms. For covalent inhibitors like ibrutinib, the most common mechanism is a mutation at the C481 residue of BTK (e.g., C481S), which prevents the covalent binding of the drug.[1][2][3] Non-covalent inhibitors and degraders can be affected by other BTK mutations within the kinase domain, such as T474I or L528W.[1][4] Additionally, resistance can emerge from mutations in downstream signaling molecules like PLCγ2, which can bypass the need for BTK activity. For protein degraders (PROTACs), resistance can also develop through mutations or downregulation of components of the ubiquitin-proteasome system, including the specific E3 ligase (e.g., Cereblon or VHL) that the degrader hijacks to tag the target protein for destruction.
Q2: My cells treated with this compound are showing a resistant phenotype. What is the first step to investigate the cause?
A2: The first step is to confirm the resistant phenotype by determining the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells compared to the parental, sensitive cells. A significant shift in the IC50 value indicates acquired resistance. The next logical step is to assess the target protein levels. Perform a Western blot to check if BTK protein is still being degraded in the resistant cells upon treatment. If BTK is not degraded, it could point to a problem with the degradation machinery or the degrader's ability to bind BTK.
Q3: We've confirmed resistance and observed that BTK protein is no longer being degraded. What are the potential underlying reasons?
A3: Failure to degrade BTK protein in resistant cells can stem from several factors:
-
On-Target Mutations: Mutations in the BTK protein can prevent this compound from binding, thus inhibiting the formation of the ternary complex (BTK-Degrader-E3 Ligase).
-
E3 Ligase Machinery Alterations: The specific E3 ligase recruited by this compound (e.g., Cereblon or VHL) may be mutated or downregulated, preventing the ubiquitination of BTK.
-
Impaired Ubiquitin-Proteasome System (UPS): General defects in the UPS can lead to a failure of proteasomal degradation, even if BTK is successfully ubiquitinated.
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of the degrader, preventing it from reaching its target.
Troubleshooting Guides
Problem 1: Increased IC50 value for this compound in long-term treated cells.
-
Possible Cause 1: Development of on-target BTK mutations.
-
Troubleshooting Step: Sequence the BTK gene from resistant cells to identify potential mutations in the degrader binding site. Compare the sequence to that from the parental, sensitive cells.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Use phospho-specific antibodies in a Western blot to probe for the activation of alternative survival pathways such as PI3K/AKT, MAPK/ERK, or NF-κB.
-
-
Possible Cause 3: Reduced intracellular drug concentration.
-
Troubleshooting Step: Perform a drug uptake/efflux assay to compare the intracellular concentration of this compound in sensitive versus resistant cells.
-
Data Presentation
Table 1: Example IC50 Shift in this compound Resistant Cells
| Cell Line | Treatment Duration | IC50 (nM) of this compound | Fold Change in IC50 |
| Parental Line | N/A | 15 | 1.0 |
| Resistant Clone 1 | 6 months | 450 | 30.0 |
| Resistant Clone 2 | 6 months | 825 | 55.0 |
Table 2: Relative BTK Protein Levels After 24h Treatment
| Cell Line | This compound (100 nM) | Relative BTK Protein Level (Normalized to Untreated) |
| Parental Line | - | 1.00 |
| Parental Line | + | 0.15 |
| Resistant Clone 1 | - | 1.05 |
| Resistant Clone 1 | + | 0.95 |
Experimental Protocols
Protocol 1: Western Blot for BTK Protein Levels
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle (DMSO) for the desired time. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Treat the cells in triplicate for each concentration and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent such as MTT or a luminescent-based assay like CellTiter-Glo.
-
For MTT assay: Add MTT solution, incubate, and then solubilize the formazan crystals with DMSO or another suitable solvent.
-
For CellTiter-Glo: Add the reagent to the wells, mix to induce lysis, and incubate to stabilize the luminescent signal.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the vehicle-treated control wells and plot the percent viability against the logarithm of the drug concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for troubleshooting acquired resistance.
References
Improving the metabolic stability of BTK degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the metabolic stability of BTK degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It functions by forming a ternary complex with Bruton's tyrosine kinase (BTK) and an E3 ubiquitin ligase, such as cereblon (CRBN).[1][2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[2][3] This process catalytically eliminates the BTK protein, rather than just inhibiting its enzymatic activity.
Q2: What are the known pharmacokinetic parameters of this compound?
A2: Pharmacokinetic data for a compound identified as "PROTAC this compound" has been reported in ICR mice. The data is summarized in the table below. It is important to note that another BTK degrader, BGB-16673, is metabolized by Cytochrome P450 3A (CYP3A), and its solubility is pH-dependent, which are important considerations for potential drug-drug interactions.
Pharmacokinetic Parameters of PROTAC this compound in ICR Mice
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (2 mg/kg) |
| Tmax (h) | 1.00 | - |
| T1/2 (h) | 8.3 | 3.7 |
| Cmax (ng/mL) | 3089 | - |
| AUC 0-t (ng/mL·h) | 16,894 | 2827 |
Q3: What are common strategies to improve the metabolic stability of PROTACs like this compound?
A3: Several strategies can be employed to enhance the metabolic stability of PROTACs:
-
Linker Optimization: The linker connecting the BTK-binding and E3 ligase-binding moieties is a common site of metabolism. Strategies include:
-
Rigidification: Introducing cyclic moieties or rigid linkers can improve metabolic stability. For instance, replacing a flexible chain with a more rigid structure can increase the half-life.
-
Incorporating Heteroatoms: Introducing elements like oxygen or nitrogen can alter metabolic properties.
-
Shortening the Linker: Shorter linkers have been associated with increased metabolic stability.
-
-
Modification of the Ligands: While preserving binding affinity, modifications to the BTK or E3 ligase ligands can block sites of metabolism.
-
Macrocyclization: This can stabilize the active conformation of the degrader, potentially improving both potency and pharmacokinetic properties.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments aimed at improving the metabolic stability of this compound.
Problem 1: Low metabolic stability observed in liver microsome assays.
-
Possible Cause: this compound may be susceptible to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes present in microsomes. Many kinase inhibitors are substrates for CYP3A4.
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the microsomal incubation. This will pinpoint the metabolically liable "soft spots" in the molecule.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of this compound with modifications at the identified metabolic hotspots. For example, if oxidation is observed on the linker, consider strategies like linker rigidification.
-
CYP Inhibition Studies: Co-incubate this compound with specific CYP inhibitors to identify the primary CYP isoforms responsible for its metabolism. This can guide more targeted chemical modifications.
-
Problem 2: Discrepancy between in vitro stability (microsomes/hepatocytes) and in vivo pharmacokinetic profile.
-
Possible Cause:
-
Phase II Metabolism: Microsomal assays primarily assess Phase I metabolism. If this compound is a substrate for Phase II enzymes (e.g., UGTs, SULTs), its clearance in vivo might be faster than predicted by microsomal stability alone. Hepatocyte assays can provide a more comprehensive picture of both Phase I and Phase II metabolism.
-
Plasma Stability: The compound may be unstable in plasma due to hydrolysis by esterases or other enzymes.
-
Transporter-Mediated Clearance: Active transport into and out of hepatocytes can influence the rate of metabolism and clearance.
-
-
Troubleshooting Steps:
-
Conduct Hepatocyte Stability Assays: Use cryopreserved hepatocytes to evaluate the contribution of both Phase I and Phase II metabolism to the clearance of this compound.
-
Perform Plasma Stability Assays: Incubate this compound in plasma from the relevant species (e.g., mouse, rat, human) to assess its stability.
-
Investigate Transporter Interactions: Use in vitro assays to determine if this compound is a substrate for key uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters.
-
Problem 3: Inconsistent results in cell-based degradation assays.
-
Possible Cause:
-
Compound Instability in Media: this compound may be unstable in the cell culture media over the course of the experiment.
-
Cellular Efflux: The degrader may be actively pumped out of the cells by efflux transporters, reducing its intracellular concentration and efficacy.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to a decrease in degradation efficiency.
-
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate this compound in the cell culture media under experimental conditions (37°C, 5% CO2) and measure its concentration over time.
-
Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if this enhances BTK degradation.
-
Perform a Dose-Response Curve: Evaluate BTK degradation across a wide range of this compound concentrations to identify the optimal concentration and observe any potential "hook effect".
-
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay evaluates the in vitro metabolic stability of this compound in the presence of liver microsomes, primarily assessing Phase I metabolism.
-
Materials:
-
This compound
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and this compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the collection plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
-
Protocol 2: Plasma Stability Assay
This assay determines the stability of this compound in plasma, identifying susceptibility to plasma enzymes.
-
Materials:
-
This compound
-
Plasma (human, mouse, or rat)
-
Control compound (e.g., propantheline)
-
Phosphate buffer
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add plasma and this compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the mixture to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) in plasma.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing metabolic stability.
Caption: Troubleshooting logic for poor in vivo performance.
References
Technical Support Center: Refining BTK Degrader-1 for Enhanced Tissue-Specific Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on refining BTK degrader-1 for enhanced tissue-specific delivery.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK)[1][2][3]. It functions by forming a ternary complex, simultaneously binding to BTK and an E3 ubiquitin ligase[1][2]. This proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted degradation approach aims to reduce off-target effects and overcome resistance mechanisms associated with traditional BTK inhibitors.
Q2: What are the main challenges in achieving tissue-specific delivery of this compound?
The primary challenges stem from the inherent physicochemical properties of PROTACs. These molecules are often large, have poor aqueous solubility, and limited cell permeability, which can hinder their bioavailability and tissue distribution. Achieving delivery to specific tissues while minimizing exposure to others is crucial for reducing potential toxicity and maximizing therapeutic efficacy.
Q3: What formulation strategies can be employed to improve the delivery of this compound?
Several strategies can be explored to enhance the delivery of this compound. These include encapsulation in nanoparticles, formulation as amorphous solid dispersions, or the use of lipid-based delivery systems like emulsions and liposomes. Additionally, chemical modifications such as PEGylation can improve solubility and pharmacokinetic properties. The choice of strategy will depend on the specific properties of this compound and the target tissue.
Troubleshooting Guides
Problem 1: Low Bioavailability and Poor Pharmacokinetic Profile
Symptoms:
-
Low plasma concentration of this compound after administration.
-
Rapid clearance from circulation.
-
Inconsistent results in in vivo efficacy studies.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Formulation Enhancement: Develop an amorphous solid dispersion (ASD) of this compound with a polymer excipient like HPMCAS to improve dissolution. 2. Lipid-Based Formulations: Explore lipid-based formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) to enhance solubility and absorption. 3. pH Adjustment: Assess the pH-solubility profile and consider buffered formulations if applicable. |
| Low Permeability | 1. Permeability Assays: Conduct in vitro permeability assays, such as the Caco-2 cell permeability assay, to quantify the permeability of this compound. 2. Linker Modification: If permeability is a significant issue, consider redesigning the linker to optimize physicochemical properties without compromising ternary complex formation. 3. Prodrug Approach: Investigate the possibility of a pro-PROTAC strategy, where a masking group is cleaved in the target tissue to release the active degrader. |
| Rapid Metabolism | 1. Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify major metabolic pathways. 2. Structural Modification: If rapid metabolism is confirmed, consider chemical modifications at the metabolic hot spots to improve stability. |
Problem 2: Lack of Target Engagement and Protein Degradation in Target Tissue
Symptoms:
-
No significant reduction in BTK protein levels in the target tissue as measured by Western blot or mass spectrometry.
-
Lack of downstream signaling modulation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Tissue Penetration | 1. Biodistribution Studies: Conduct biodistribution studies using radiolabeled or fluorescently tagged this compound to visualize its accumulation in different tissues. 2. Targeted Delivery Systems: Employ tissue-specific targeting strategies, such as conjugating this compound to a ligand that binds to a receptor overexpressed in the target tissue (e.g., antibody-drug conjugates, aptamer-based PROTACs). 3. Nanoparticle Formulation: Utilize nanoparticles to enhance passive targeting through the enhanced permeability and retention (EPR) effect in tumors. |
| Inefficient Ternary Complex Formation in vivo | 1. In Vitro Validation: Confirm efficient ternary complex formation in vitro using biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) before proceeding to in vivo studies. 2. E3 Ligase Expression: Verify the expression level of the recruited E3 ligase in the target tissue. Low E3 ligase expression can limit PROTAC efficacy. If expression is low, consider a different E3 ligase ligand for the PROTAC design. |
| "Hook Effect" | 1. Dose-Response Curve: Perform a wide dose-response experiment in vivo. The "hook effect" is characterized by decreased degradation at higher concentrations due to the formation of non-productive binary complexes. If a bell-shaped curve is observed, the optimal dose is at the peak of the degradation curve. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | BTK Wild-Type | BTK C481S Mutant |
| IC50 (Binding Affinity) | 34.51 nM | 64.56 nM |
| DC50 (Degradation) | 10 nM | 25 nM |
| Dmax (Maximum Degradation) | >95% | >90% |
Table 2: Pharmacokinetic Properties of this compound (Hypothetical Data)
| Parameter | Unformulated | Nanoparticle Formulation |
| Bioavailability (Oral) | <5% | 35% |
| Tmax (Time to Max Concentration) | 1 hour | 4 hours |
| Cmax (Max Concentration) | 50 ng/mL | 400 ng/mL |
| Half-life (t1/2) | 2 hours | 12 hours |
Experimental Protocols
1. Western Blot for BTK Degradation
-
Objective: To quantify the level of BTK protein in cells or tissue lysates after treatment with this compound.
-
Procedure:
-
Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Normalize the BTK band intensity to a loading control (e.g., GAPDH or β-actin).
-
2. In Vivo Biodistribution Study
-
Objective: To determine the tissue distribution and accumulation of this compound.
-
Procedure:
-
Synthesize a radiolabeled ([14C] or [3H]) or fluorescently labeled version of this compound.
-
Administer the labeled compound to a cohort of animals (e.g., mice) via the intended route of administration.
-
At various time points, euthanize a subset of animals and collect tissues of interest (e.g., tumor, liver, spleen, kidney, plasma).
-
For radiolabeled compounds, measure the radioactivity in each tissue using a scintillation counter or perform quantitative whole-body autoradiography.
-
For fluorescently labeled compounds, homogenize the tissues and measure the fluorescence intensity or perform ex vivo imaging.
-
Calculate the concentration of this compound per gram of tissue.
-
Visualizations
Caption: BTK signaling pathway in B-cells.
Caption: Workflow for enhancing tissue-specific delivery.
Caption: Troubleshooting logic for low in vivo efficacy.
References
Validation & Comparative
Head-to-head comparison of different BTK degraders (e.g., NX-2127, BGB-16673)
In the rapidly evolving landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) degraders are emerging as a promising strategy to overcome resistance to conventional BTK inhibitors. This guide provides a head-to-head comparison of two leading clinical-stage BTK degraders, NX-2127 and BGB-16673, with a focus on their mechanism of action, preclinical efficacy, and clinical trial data.
Mechanism of Action: A Shared Strategy with a Key Difference
Both NX-2127 and BGB-16673 are heterobifunctional small molecules designed to induce the degradation of the BTK protein through the ubiquitin-proteasome system.[1][2][3] They achieve this by simultaneously binding to BTK and an E3 ubiquitin ligase, thereby flagging the BTK protein for destruction by the proteasome.[2][3] This mechanism of action is distinct from traditional BTK inhibitors, which only block the kinase activity of the protein. By eliminating the entire BTK protein, these degraders have the potential to overcome resistance mechanisms associated with BTK mutations.
A key distinction lies in their E3 ligase recruiter. NX-2127 utilizes a molecular glue interaction with the cereblon (CRBN) E3 ubiquitin ligase complex. This engagement also leads to the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors involved in T-cell regulation, thus conferring an additional immunomodulatory effect. BGB-16673 also engages an E3 ligase to trigger BTK ubiquitination and subsequent degradation, demonstrating efficacy against wild-type and various BTK mutant proteins.
Preclinical and Clinical Performance: A Comparative Overview
Both molecules have demonstrated potent anti-tumor activity in preclinical models and have shown promising results in early-phase clinical trials in patients with relapsed or refractory (R/R) B-cell malignancies.
Table 1: Comparative Preclinical and Clinical Data of NX-2127 and BGB-16673
| Feature | NX-2127 | BGB-16673 |
| Mechanism of Action | BTK degradation via Cereblon (CRBN) E3 ligase, with immunomodulatory effects (IKZF1/3 degradation) | BTK degradation via an E3 ligase |
| Indications Studied | R/R B-Cell Malignancies including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL), Waldenström Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL) | R/R B-Cell Malignancies including CLL, WM, MCL, MZL, DLBCL, FL, and Richter Transformation (RT) |
| Reported Efficacy (Overall Response Rate - ORR) | CLL/SLL: 40.7% | WM: 81% |
| NHL: 2 CRs and 1 PR in 17 evaluable patients | CLL/SLL: 77.6% (PR-L or better) | |
| MCL: 1 CR | ||
| MZL: 2/2 responded | ||
| FL: 1/2 responded | ||
| BTK Degradation | Rapid, robust, and sustained BTK degradation observed at all dose levels. | Deep and sustained reductions in BTK protein levels in peripheral blood and tumor tissue, even at the lowest dose. |
| Efficacy in BTKi-Resistant Disease | Active against common BTK resistance mutations, including C481S. | Degrades wild-type and known covalent and non-covalent BTKi-resistant mutant proteins. |
| Administration | Oral, once daily | Oral, once daily |
Table 2: Safety Profile of NX-2127 and BGB-16673 in Clinical Trials
| Adverse Event Profile | NX-2127 | BGB-16673 |
| Most Common Any Grade Treatment-Emergent Adverse Events (TEAEs) | Fatigue (48.9%), neutropenia (42.6%), hypertension (36.2%), contusion (27.7%) | Contusion (30.8%), pyrexia (23.1%), neutropenia/neutrophil count decreased (23.1%), lipase increased (23.1%) |
| Most Common Grade ≥3 TEAEs | Neutropenia (38.3%), hypertension (14.9%), anemia (12.8%) | Neutropenia/neutrophil count decreased (15.4%), lipase increased (3.8%) |
| Serious TEAEs | Reported in 38.9% of patients | Reported in 38.5% of patients |
| Discontinuation due to AEs | 21.3% | No discontinuations due to AEs reported in the initial phase 1 data |
| Atrial Fibrillation | 12.8% (6.4% grade ≥3) | Not observed in the initial phase 1 data |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the evaluation of BTK degraders.
Western Blot for BTK Degradation
Objective: To quantify the extent of BTK protein degradation in cells or tissues following treatment with a BTK degrader.
Methodology:
-
Cell Culture and Treatment: Culture B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) in appropriate media. Treat cells with varying concentrations of the BTK degrader (e.g., NX-2127, BGB-16673) or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize BTK protein levels to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a BTK degrader in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of a B-cell malignancy cell line (e.g., TMD8) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the BTK degrader (e.g., NX-2127 or BGB-16673) orally once daily at various dose levels. The control group receives a vehicle control.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and blood samples to assess BTK protein levels by Western blot or other methods to confirm target engagement.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Perform statistical analysis to determine the significance of the treatment effect.
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental designs, the following diagrams illustrate the key concepts.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Mechanism of action of BTK protein degraders.
Caption: General experimental workflow for BTK degrader evaluation.
References
Validating BTK Degradation in Patient-Derived Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately validating the degradation of Bruton's tyrosine kinase (BTK) in patient-derived cell lines is a critical step in the development of novel therapeutics, particularly in the context of targeted protein degradation. This guide provides a comparative overview of key methodologies, presenting experimental data and detailed protocols to assist in the selection of the most appropriate validation strategy.
Core Methodologies for BTK Degradation Validation
Several robust techniques are employed to confirm and quantify the degradation of BTK. The choice of method often depends on the specific experimental question, available resources, and desired throughput. The most common and reliable methods include Western blotting, mass spectrometry-based proteomics, and flow cytometry.
| Method | Principle | Key Readouts | Throughput | Strengths | Limitations |
| Western Blotting | Immunoassay that uses antibodies to detect specific proteins separated by size. | Protein band intensity, confirming protein loss. | Low to Medium | Widely accessible, provides visual confirmation of degradation and molecular weight.[1][2][3] | Semi-quantitative, lower throughput, requires high-quality antibodies. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies thousands of proteins in a sample, providing a global view of protein changes. | Fold change in protein abundance, identification of off-target effects. | Low | Unbiased and highly sensitive, enables comprehensive profiling of proteome-wide effects.[1][4] | Requires specialized equipment and expertise, complex data analysis. |
| Flow Cytometry | Measures protein expression in individual cells using fluorescently labeled antibodies. | Percentage of cells with reduced BTK expression, mean fluorescence intensity (MFI). | High | High-throughput, provides single-cell resolution, can assess degradation in specific cell populations. | Indirect measure of protein levels, requires cell permeabilization for intracellular targets. |
| Immunoprecipitation (IP) | Isolates a specific protein from a complex mixture using an antibody immobilized on a solid support. | Confirmation of ubiquitination, identification of binding partners. | Low | Can confirm the mechanism of degradation (ubiquitination), allows for the study of protein-protein interactions. | Can be technically challenging, may have non-specific binding. |
| In-Cell Western™ Assay | A quantitative immunofluorescent assay performed in microplates. | Quantification of protein levels in a plate-based format. | Medium to High | Higher throughput than traditional Western blotting, amenable to automation. | Requires specific imaging equipment, background fluorescence can be an issue. |
| Ubiquitination Assays | Detects the attachment of ubiquitin to a target protein, a key step in proteasomal degradation. | Increased ubiquitination of BTK. | Low to Medium | Directly confirms the mechanism of action for many degraders (e.g., PROTACs). | Can be complex to set up, may require specialized reagents. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies validating BTK degradation using various compounds in different patient-derived cell lines.
| Compound | Cell Line | Method | DC50 / IC50 | Maximal Degradation (Dmax) | Reference |
| PTD10 | Ramos | Western Blot | 0.5 ± 0.2 nM | >95% | |
| PTD10 | JeKo-1 | Western Blot | 0.6 ± 0.2 nM | >95% | |
| DD-03-171 | Mino | Mass Spectrometry | Potent Degradation | - | |
| HZ-Q1060 | Mino | - | <0.5 nM | >80% (in vivo) | |
| NRX0492 | TMD8 | - | <10 nM (EC50) | - | |
| P13I | HBL-1 | Western Blot | 30 nM (for C481S mutant) | >50% | |
| NX-2127 | Patient CLL cells | - | >80% degradation in patients | - |
Experimental Protocols
Western Blotting for BTK Degradation
This protocol outlines the essential steps for assessing BTK protein levels following treatment with a potential degrader.
Methodology:
-
Cell Culture and Treatment: Plate patient-derived cell lines (e.g., Ramos, JeKo-1) at an appropriate density. Treat cells with varying concentrations of the BTK degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 17, or 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize BTK band intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in BTK levels.
Mass Spectrometry-Based Proteomics for Global Protein Profiling
This protocol provides a framework for quantitatively assessing proteome-wide changes upon treatment with a BTK degrader.
Methodology:
-
Sample Preparation: Treat cells as described for Western blotting. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing): Label peptides from different conditions with isobaric TMT reagents. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument separates the peptides by liquid chromatography and then fragments them to determine their amino acid sequence and quantify their abundance.
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer) to identify and quantify proteins from the MS data. Determine the fold change of protein abundance in treated versus control samples. A significant decrease in BTK levels, along with minimal changes in other proteins, indicates specific degradation.
Flow Cytometry for High-Throughput Degradation Analysis
This protocol describes how to measure BTK protein levels in individual cells.
Methodology:
-
Cell Treatment: Treat cells with the degrader compound as previously described.
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them with PBS.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer) to allow antibodies to access intracellular proteins.
-
-
Immunostaining:
-
Incubate the permeabilized cells with a primary antibody against BTK.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the BTK stain in thousands of individual cells.
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells showing a decrease in BTK expression compared to the control.
Visualizing Key Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the BTK signaling pathway and a general workflow for validating BTK degradation.
Caption: Simplified BTK signaling cascade initiated by B-cell receptor activation.
Caption: General experimental workflow for the validation of BTK degradation.
Conclusion
The validation of BTK degradation in patient-derived cell lines is a multifaceted process that can be approached with several powerful techniques. Western blotting remains a fundamental tool for direct visualization of protein loss. Mass spectrometry offers an unparalleled depth of analysis for both on-target and off-target effects. Flow cytometry provides a high-throughput method for screening and quantifying degradation at the single-cell level. By understanding the strengths and limitations of each method and employing them in a complementary fashion, researchers can robustly validate the efficacy and specificity of novel BTK-targeting therapeutics.
References
- 1. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Comparative Analysis of BTK Degrader-1: A Guide to Cross-Reactivity and Selectivity
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target for the treatment of B-cell malignancies and autoimmune diseases. This guide provides a comprehensive comparison of BTK degrader-1 , a potent and selective PROTAC (Proteolysis Targeting Chimera), with other notable BTK-targeting agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to evaluate the performance and selectivity of this compound.
Performance and Selectivity Profile
This compound is an orally active PROTAC that potently and selectively targets BTK for degradation. It has demonstrated efficacy against both wild-type (WT) BTK and the clinically relevant C481S mutant, which confers resistance to covalent BTK inhibitors like ibrutinib.
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and its comparators.
| Compound | Target | Assay Type | IC50 / DC50 | Reference |
| This compound | BTK (WT) | Biochemical | 34.51 nM (IC50) | [1] |
| BTK (C481S) | Biochemical | 64.56 nM (IC50) | [1] | |
| BTK | Cellular (JeKo-1) | 104.69 nM (IC50) | [1] | |
| Ibrutinib | BTK (WT) | Biochemical | ~0.5 nM (IC50) | [2] |
| BTK (C481S) | Biochemical | ~2 nM (IC50) | [3] | |
| NX-2127 | BTK | Cellular | >80% degradation | |
| IKZF1 | Cellular | 25 nM (DC50) | ||
| IKZF3 | Cellular | 54 nM (DC50) | ||
| Ibrutinib-based PROTAC (MT-802) | BTK (WT) | Biochemical | ~50 nM (IC50) | |
| BTK (C481S) | Biochemical | ~20 nM (IC50) |
Cross-Reactivity and Selectivity Comparison
A critical aspect of any targeted therapy is its selectivity, as off-target effects can lead to undesirable side effects. While direct, head-to-head kinome scan data for this compound is not publicly available, analysis of similar ibrutinib-based PROTACs provides valuable insights into its expected selectivity profile.
Ibrutinib is known to inhibit other kinases besides BTK, including members of the TEC and EGFR families. In contrast, next-generation BTK inhibitors and degraders are designed for improved selectivity. For instance, the ibrutinib-based PROTAC MT-802 demonstrated a more favorable selectivity profile compared to its parent molecule, ibrutinib. BTK degraders that recruit the E3 ligase cereblon (CRBN), such as this compound, have the potential for high selectivity, which can be further refined by optimizing the linker and the binding affinity for the target protein.
NX-2127 is a dual-function degrader that not only targets BTK but also the immunomodulatory proteins Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity can be advantageous in certain therapeutic contexts but also represents a defined polypharmacology that differs from a highly selective BTK degrader.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess these compounds, the following diagrams illustrate the BTK signaling pathway and a general workflow for evaluating the selectivity of a PROTAC degrader.
Caption: Simplified BTK Signaling Pathway.
Caption: Experimental Workflow for PROTAC Selectivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize BTK degraders.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Procedure:
-
Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
-
The test compound, the DNA-tagged kinase, and the affinity resin are combined in a binding buffer.
-
The mixture is incubated to allow for competitive binding.
-
The beads are washed to remove unbound components.
-
The amount of kinase bound to the resin is quantified by qPCR of the DNA tag.
-
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a serial dilution of the test compound.
Western Blot for BTK Degradation
This technique is used to visualize and quantify the reduction of BTK protein levels in cells following treatment with a degrader.
-
Cell Treatment: Cells are treated with varying concentrations of the BTK degrader or a vehicle control (e.g., DMSO) for a specified period.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BTK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponding to BTK is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assays (MTT/MTS)
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Assay Principle: Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound.
-
After the desired incubation period, the MTT or MTS reagent is added to each well.
-
The plate is incubated to allow for the conversion of the tetrazolium salt.
-
For the MTT assay, a solubilization solution is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. The results are used to calculate the percentage of cell viability relative to the vehicle-treated control and to determine the IC50 value of the compound.
Conclusion
This compound demonstrates potent activity against both wild-type and a key resistance mutant of BTK. While a comprehensive, publicly available kinome scan is needed for a definitive assessment of its cross-reactivity, the data from analogous ibrutinib-based PROTACs suggest a favorable selectivity profile compared to first-generation covalent inhibitors. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of this compound and other emerging protein degraders in the field. Further studies, including head-to-head kinome-wide selectivity profiling, will be crucial to fully elucidate the therapeutic potential of this promising new agent.
References
- 1. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to BTK Degraders: Evaluating the Efficacy of BTK Degrader-1 Against C481S Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bruton's tyrosine kinase (BTK) degraders, with a focus on their ability to eliminate the drug-resistant C481S BTK mutant. The emergence of targeted protein degradation offers a promising strategy to overcome the limitations of traditional BTK inhibitors. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes to aid in the evaluation and development of next-generation BTK-targeting therapeutics.
Introduction to BTK and the Challenge of C481S Mutation
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention. First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the cysteine residue at position 481 (C481) in the BTK active site, leading to irreversible inhibition.[3] However, the acquisition of mutations at this site, most commonly a cysteine-to-serine substitution (C481S), disrupts this covalent binding, leading to drug resistance and disease progression.[4]
BTK degraders, also known as proteolysis-targeting chimeras (PROTACs), represent a novel therapeutic modality designed to overcome such resistance mechanisms. These bifunctional molecules work by hijacking the cell's natural protein disposal system. One end of the degrader binds to the target protein (BTK), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This event-driven mechanism, as opposed to the occupancy-driven mechanism of inhibitors, offers the potential for sustained pathway inhibition and efficacy against inhibitor-resistant mutants.
Comparative Efficacy of BTK Degraders against C481S Mutant
To evaluate the effectiveness of BTK degraders against the C481S mutation, we have compiled data on several representative compounds from published studies. "BTK degrader-1" in this guide will be represented by data from well-characterized degraders to provide a tangible comparison.
Table 1: Comparative Degradation Potency (DC50) of BTK Degraders against Wild-Type (WT) and C481S Mutant BTK
| Degrader | Target E3 Ligase | Cell Line | DC50 (nM) - WT BTK | DC50 (nM) - C481S BTK | Reference |
| NX-5948 | Cereblon (CRBN) | TMD8 | 0.028 | 0.0184 | |
| NX-2127 | Cereblon (CRBN) | Not Specified | 2.08 | Degrades C481S | |
| DD-03-171 | Cereblon (CRBN) | Mantle Cell Lymphoma | 5.1 | Degrades C481S | |
| P13I | Cereblon (CRBN) | HBL-1 | Degrades WT | ~30 (50% degradation) |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
Table 2: Comparative Anti-proliferative Activity (GI50) of BTK-Targeting Compounds
| Compound | Mechanism | Cell Line (expressing C481S BTK) | GI50 (nM) | Reference |
| P13I | BTK Degrader | HBL-1 | ~28 | |
| Ibrutinib | BTK Inhibitor | HBL-1 | ~700 |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
The data clearly indicates that BTK degraders, such as NX-5948 and P13I, potently induce the degradation of both wild-type and C481S mutant BTK at nanomolar concentrations. Notably, the anti-proliferative activity of the degrader P13I in cells expressing the C481S mutant is significantly more potent than that of the inhibitor ibrutinib, highlighting the potential of this approach to overcome acquired resistance.
Visualizing the Molecular Mechanisms
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathway, the mechanism of action of BTK degraders, and a typical experimental workflow.
Caption: The B-Cell Receptor (BCR) signaling pathway, highlighting the central role of BTK.
Caption: Mechanism of action of a BTK degrader, leading to the ubiquitination and proteasomal degradation of BTK.
Caption: A generalized experimental workflow for evaluating the efficacy of a BTK degrader.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate BTK degradation.
Western Blot Analysis for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a degrader.
-
Cell Culture and Treatment:
-
Culture cells (e.g., TMD8, Ramos) in appropriate media. For mutant analysis, use cell lines engineered to express BTK C481S.
-
Seed cells at a desired density and treat with varying concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BTK signal to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of remaining BTK against the log of the degrader concentration and fitting to a dose-response curve.
-
Immunoprecipitation for BTK Ubiquitination
This assay confirms that the degrader induces ubiquitination of BTK.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).
-
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-BTK antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Perform Western blotting as described above, probing with an anti-ubiquitin antibody to detect ubiquitinated BTK.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the BTK degrader directly binds to BTK in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or vehicle control.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble BTK in the supernatant by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble BTK against the temperature to generate a melting curve. A shift in the melting curve in the presence of the degrader indicates target engagement.
-
Conclusion
The data and methodologies presented in this guide demonstrate that BTK degraders are a powerful therapeutic strategy with the potential to overcome acquired resistance to conventional BTK inhibitors. The ability of compounds like "this compound" (as represented by well-characterized degraders) to efficiently degrade the C481S mutant highlights a promising avenue for the treatment of relapsed/refractory B-cell malignancies. The provided experimental protocols offer a framework for the continued evaluation and optimization of this exciting new class of targeted therapies.
References
- 1. nurixtx.com [nurixtx.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 4. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BGB-16673: A BTK Degrader's Efficacy on Wild-Type vs. Mutant Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Bruton's tyrosine kinase (BTK) degrader, BGB-16673, focusing on its efficacy in degrading wild-type (WT) BTK versus clinically relevant mutant forms. The emergence of resistance to BTK inhibitors, often through mutations in the BTK gene, has created a significant clinical challenge. BTK degraders like BGB-16673 offer a novel therapeutic strategy by inducing the degradation of the entire BTK protein, thereby potentially overcoming resistance mechanisms.[1][2] This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison of BGB-16673's performance.
Mechanism of Action
BGB-16673 is a chimeric degradation-activating compound (CDAC), a type of heterobifunctional small molecule.[3][4] It is designed to simultaneously bind to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's proteasome.[3] This mechanism of action is distinct from BTK inhibitors, which only block the kinase activity of the protein. By removing the entire protein, BGB-16673 can potentially abrogate both the enzymatic and scaffolding functions of BTK, which may be crucial in certain "kinase-dead" mutant forms that still promote cell signaling.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of BGB-16673 in degrading various forms of BTK and its anti-proliferative effects on lymphoma cell lines expressing these variants.
Table 1: Degradation of Wild-Type and Mutant BTK by BGB-16673
This table presents the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax) of BTK after 24 hours of treatment with BGB-16673 in TMD8 lymphoma cells.
| BTK Variant | DC50 (nM) | Dmax (%) |
| Wild-Type (WT) | 0.7 | 96 |
| V416L | 1.4 | 97 |
| A428D | 4.1 | 62 |
| M437R | 6.8 | 98 |
| T474I | 0.8 | 95 |
| C481S | 1.1 | 96 |
| C481F | 0.4 | 94 |
| C481Y | 0.4 | 95 |
| L528W | 0.3 | 96 |
Table 2: Anti-Proliferative Activity of BGB-16673 in BTK-Expressing Lymphoma Cells
This table shows the half-maximal inhibitory concentration (IC50) of BGB-16673 compared to other BTK inhibitors in TMD-8 lymphoma cells expressing wild-type or mutant BTK.
| Cell Line | BGB-16673 IC50 (nM) | Ibrutinib IC50 (nM) | LOXO-305 (Pirtobrutinib) IC50 (nM) |
| TMD-8 (WT BTK) | Single-digit nM | Data not specified | Data not specified |
| TMD-8 (C481S BTK) | Single-digit nM | >1000 nM | Data not specified |
| TMD-8 (T474I BTK) | Single-digit nM | Data not specified | >1000 nM |
| TMD-8 (L528W BTK) | Single-digit nM | Data not specified | >1000 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for BTK Degradation Assessment
This protocol is a standard method used to detect and quantify the levels of specific proteins in a sample, in this case, to measure the degradation of BTK.
-
Cell Culture and Treatment: TMD-8 cells expressing either wild-type or mutant BTK are cultured under standard conditions. The cells are then treated with varying concentrations of BGB-16673 or a vehicle control (e.g., DMSO) for a specified duration, such as 24 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled to denature the proteins, and then loaded onto a polyacrylamide gel. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BTK. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is also used as a loading control. Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on X-ray film or by a digital imager. The intensity of the bands is quantified to determine the relative amount of BTK protein in each sample.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the number of viable cells in culture by measuring the amount of ATP, which is indicative of metabolically active cells.
-
Cell Plating: TMD-8 cells expressing wild-type or mutant BTK are seeded in opaque-walled multiwell plates (e.g., 96-well plates) at a predetermined optimal density.
-
Compound Treatment: The cells are treated with a range of concentrations of BGB-16673 or other BTK inhibitors for a specified period, typically 5 days. Control wells with untreated cells and wells with medium only (for background luminescence) are included.
-
Reagent Preparation and Addition: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions. An equal volume of the reagent is added to each well of the plate.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. It is then incubated at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence of each well is measured using a luminometer. The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
BTK Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote cell survival and proliferation.
References
- 1. cllsociety.org [cllsociety.org]
- 2. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. beonemedaffairs.com [beonemedaffairs.com]
Assessing the Immunomodulatory Effects of BTK Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly in oncology and autoimmune diseases. Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell receptor signaling, has been a prime target. While BTK inhibitors have shown significant clinical success, the emergence of resistance and off-target effects has spurred the development of BTK degraders. These novel molecules, primarily Proteolysis Targeting Chimeras (PROTACs) and molecular glues, not only eliminate the BTK protein, surmounting resistance mediated by kinase-dead scaffolding functions, but also exhibit distinct and potent immunomodulatory effects that differentiate them from their inhibitor counterparts.[1][2] This guide provides a comparative analysis of the immunomodulatory profiles of emerging BTK degraders, supported by experimental data and detailed methodologies.
Quantitative Comparison of BTK Degraders
The following tables summarize the performance of key BTK degraders based on available preclinical and clinical data. Direct comparison should be approached with caution due to variations in experimental systems.
Table 1: Comparative Efficacy of BTK Degraders
| Degrader | Mechanism | Target Cell Lines | DC50 (nM) | Dmax (%) | IC50 (Cell Growth, nM) | Key Findings |
| NX-2127 | PROTAC (CRBN-based) | Mino (Mantle Cell Lymphoma) | <10 | >90% | ~10 | Potent BTK degradation and antiproliferative effects.[2] |
| Primary CLL cells | - | >80% | - | Strong and persistent BTK degradation in patient samples.[2] | ||
| NX-5948 | PROTAC (CRBN-based) | TMD8 (Diffuse Large B-cell Lymphoma) | - | Significant | - | Potent and selective BTK degradation.[3] |
| Primary CLL cells | - | Significant | - | Effectively degrades BTK in malignant B-cells. | ||
| BGB-16673 | PROTAC (CRBN-based) | Various B-cell malignancies | - | Profound & enduring | - | Significant antitumor activity in relapsed/refractory patients. |
| PS-RC-1 | Reversible Covalent PROTAC | Mino (Mantle Cell Lymphoma) | - | - | 12 | Highly potent in Mino cells, also degrades IKZF1/3. |
| RC-3 | Reversible Covalent PROTAC | Mino (Mantle Cell Lymphoma) | <10 | >85% | - | Enhanced selectivity for BTK. |
| DD-03-171 | PROTAC | Mantle Cell Lymphoma (MCL) cells | - | - | - | Degrades BTK, IKZF1, and IKZF3 ("triple degrader"). |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Immunomodulatory Effects of BTK Degraders on T-Cells
| Feature | NX-2127 | NX-5948 | Ibrutinib (Inhibitor) | Lenalidomide (IMiD) |
| Aiolos/Ikaros Degradation | Yes (dose-dependent) | No | No | Yes |
| T-cell Activation Markers (CD69, CD25, HLA-DR, PD-1) | Unaffected | Unaffected | - | - |
| CD38 Upregulation | Yes | No | No | - |
| Th1 Cytokine Upregulation (IFN-γ, IL-2) | Significant increase | No effect | Less than NX-2127 | Less than NX-2127 |
| Th2 Cytokine (IL-4) & IL-17 Expression | Decreased in patient T-cells | No effect | - | - |
| Treg Differentiation | Reduced | No effect | No effect | Reduced |
| Immunological Synapse Formation | Enhanced | No effect | No effect | Enhanced |
| T-cell Mediated Cytotoxicity | Enhanced | No effect | No effect | Enhanced |
This table is a summary of findings from in vitro studies comparing the effects of NX-2127 and NX-5948.
Signaling Pathways and Mechanisms of Action
BTK Signaling in B-Cells and Myeloid Cells
Bruton's Tyrosine Kinase is a key component of multiple signaling pathways in immune cells. In B-cells, it is critical for B-cell receptor (BCR) signaling, leading to proliferation, differentiation, and survival. In myeloid cells, BTK is involved in Toll-like receptor (TLR) and Fc receptor signaling, contributing to cytokine production and phagocytosis.
Mechanism of Action: PROTAC BTK Degraders
PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon). This forms a ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.
Mechanism of Action: Molecular Glue BTK Degraders
Molecular glues are small molecules that induce a neo-interaction between a target protein and an E3 ligase, leading to the target's degradation. Unlike PROTACs, they are not bifunctional but rather act as an "adhesive" to bring the two proteins together.
Experimental Protocols
1. Western Blotting for BTK Degradation
This protocol provides a general framework for assessing BTK protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., Mino, TMD8) at an appropriate density and treat with varying concentrations of the BTK degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
2. Flow Cytometry for Immune Cell Profiling
This protocol outlines the steps to analyze changes in immune cell populations and activation markers after BTK degrader treatment.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: Culture the PBMCs and treat with the BTK degrader or control compounds for the desired duration.
-
Antibody Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD3, CD4, CD8, CD25, CD69, PD-1) for 30 minutes on ice in the dark.
-
Intracellular Staining (optional): For intracellular targets like transcription factors (e.g., FoxP3 for Tregs) or cytokines, fix and permeabilize the cells using appropriate buffers before staining with intracellular antibodies.
-
Data Acquisition and Analysis: Acquire the stained samples on a flow cytometer. Analyze the data using flow cytometry software to quantify cell populations and the expression levels of various markers.
3. ELISA for Cytokine Quantification
This protocol describes the measurement of cytokine levels in cell culture supernatants using a sandwich ELISA.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-2) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme and Substrate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes. After another wash, add a TMB substrate solution and incubate in the dark until a color develops.
-
Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
Experimental Workflow for Assessing Immunomodulatory Effects
Conclusion
BTK degraders represent a promising therapeutic strategy with the potential to overcome the limitations of traditional BTK inhibitors. Their ability to eliminate the BTK protein entirely, including kinase-dead mutants, offers a distinct advantage in addressing drug resistance. Furthermore, the immunomodulatory properties of certain BTK degraders, such as NX-2127, highlight their potential to not only target malignant B-cells directly but also to enhance anti-tumor T-cell responses. This dual mechanism of action could lead to more profound and durable clinical responses. The comparative data and experimental frameworks provided in this guide aim to facilitate further research and development in this exciting field, ultimately paving the way for novel and more effective treatments for B-cell malignancies and autoimmune diseases.
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 3. Evaluating two novel BTK degraders, NX-2127 and NX-5948, in CLL | VJHemOnc [vjhemonc.com]
A Comparative Guide to Oral vs. Intravenously Administered BTK Degraders for In Vivo Research
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of orally and intravenously administered Bruton's tyrosine kinase (BTK) degraders, supported by experimental data. The focus is on the preclinical performance of these molecules, highlighting key differences in their pharmacokinetic profiles.
The advent of proteolysis-targeting chimeras (PROTACs) has introduced a new paradigm in therapeutic intervention, with BTK degraders emerging as a promising strategy for B-cell malignancies.[1] These bifunctional molecules induce the degradation of BTK rather than merely inhibiting it, offering potential advantages in overcoming resistance and achieving sustained target suppression. A critical consideration in the preclinical development of these degraders is the route of administration, which significantly impacts their in vivo behavior. While oral administration is often preferred for its convenience in clinical settings, intravenous administration can provide a valuable benchmark for assessing intrinsic activity and bioavailability.
Mechanism of Action: BTK Degradation
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. BTK degraders are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the BTK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This results in a more complete and sustained reduction of BTK levels compared to traditional inhibitors.
Caption: Mechanism of Action of a BTK Degrader (PROTAC).
In Vivo Pharmacokinetic Comparison
A key determinant of a drug's in vivo performance is its pharmacokinetic (PK) profile. A preclinical study in BALB/c mice directly compared the PK parameters of three novel BTK degraders (compounds 15-271, 15-293, and 15-295) following intravenous (IV) and oral (PO) administration. The data from this study are summarized below.
| Compound | Administration Route | Dose (mg/kg) | Half-life (T½) (h) | Cmax (ng/mL) | AUC (last) (h*ng/mL) | Oral Bioavailability (%F) |
| 15-271 | IV | 2 | 0.98 | - | 2811.61 | - |
| PO | 5 | 0.52 | 251.7 | 336.28 | 4.78 | |
| 15-293 | IV | 2 | 5.15 | - | 6404.33 | - |
| PO | 5 | 1.14 | 364.0 | 356.83 | 2.23 | |
| 15-295 | IV | 2 | 4.93 | - | 8116.92 | - |
| PO | 5 | 1.45 | 83.2 | 102.81 | 0.51 |
Data sourced from a preclinical study in BALB/c mice.
The results clearly indicate that for these specific BTK degraders, oral bioavailability is low, ranging from 0.51% to 4.78%. Intravenous administration, as expected, results in significantly higher systemic exposure, as reflected by the much larger AUC values. This highlights a common challenge in the development of PROTACs, which are often large molecules with physicochemical properties that can hinder oral absorption.
Experimental Protocols
The following is a summary of the experimental methodology used to generate the pharmacokinetic data presented above.
In Vivo Pharmacokinetic Study in BALB/c Mice
-
Animal Model: Male BALB/c mice, weighing 18-22 g, were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Drug Formulation and Administration:
-
Intravenous (IV): The BTK degrader was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. A dose of 2 mg/kg was administered via tail vein injection.
-
Oral (PO): The BTK degrader was suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na). A dose of 5 mg/kg was administered by oral gavage.
-
-
Sample Collection: Blood samples (approximately 30 µL) were collected from the retro-orbital plexus at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Sample Processing: Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalytical Method: The concentrations of the BTK degraders in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the concentration-time curve (AUC). Oral bioavailability (%F) was calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Discussion and Future Directions
The presented data underscores the significant impact of the administration route on the systemic exposure of BTK degraders. While intravenous administration ensures complete bioavailability and provides a clear picture of the compound's intrinsic pharmacokinetic properties and efficacy, the development of orally bioavailable degraders remains a key objective for clinical translation.
The low oral bioavailability observed in the featured study is a common hurdle for PROTACs due to their high molecular weight and other physicochemical properties that are not optimal for oral absorption. Future research in this area will likely focus on medicinal chemistry efforts to optimize the structural features of BTK degraders to enhance their solubility, permeability, and metabolic stability, thereby improving their oral pharmacokinetic profiles.
For researchers conducting in vivo studies, the choice of administration route will depend on the specific research question. Intravenous administration is ideal for initial proof-of-concept studies to evaluate in vivo efficacy and pharmacodynamics without the confounding factor of oral absorption. In contrast, oral administration studies are crucial for evaluating the potential of a degrader as a clinically viable therapeutic.
It is important to note that this guide is based on a limited set of publicly available direct comparative data. Further head-to-head in vivo studies comparing oral and intravenous administration of a wider range of BTK degraders are needed to establish broader trends in their pharmacokinetics, pharmacodynamics, efficacy, and safety profiles. Such studies will be invaluable in guiding the rational design and development of the next generation of BTK-targeting therapeutics.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BTK Degrader-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of BTK degrader-1, a small molecule inhibitor designed to target Bruton's tyrosine kinase (BTK) for degradation. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (nitrile or neoprene) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat is mandatory to protect from splashes.
-
Respiratory Protection: When handling the compound in its solid, powdered form, a NIOSH-approved respirator may be necessary to prevent inhalation.
All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
Waste Segregation is Key:
-
Solid Waste:
-
Unused/Expired Compound: The original vial containing the solid this compound should be securely capped and placed in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into direct contact with this compound, such as pipette tips, microfuge tubes, weighing paper, gloves, and bench paper, must be collected in a separate, sealed plastic bag or a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions: Any solutions containing this compound (e.g., in DMSO or cell culture media) must be collected in a compatible, leak-proof hazardous waste container.
-
Solvent Compatibility: Be mindful of the solvent used. Halogenated and non-halogenated solvent waste streams should typically be collected in separate, compatible containers.
-
Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols (e.g., toxic, irritant).
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
Disposal: Once a waste container is full, or the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
For researchers using this compound, tracking key experimental parameters is crucial. The following table provides a template for summarizing quantitative data related to its use.
| Parameter | Value | Units | Notes |
| Molecular Weight | 925.03 | g/mol | As provided by supplier. |
| Purity | >98% | % | Varies by batch, refer to Certificate of Analysis. |
| Storage Temperature (Solid) | -20 | °C | For long-term storage. |
| Storage Temperature (in Solvent) | -80 | °C | Recommended for stock solutions. |
Experimental Protocols
Detailed Methodology for Western Blotting to Confirm BTK Degradation:
This protocol outlines the key steps to assess the efficacy of this compound in reducing cellular BTK protein levels.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK protein levels to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
To further clarify the context and procedures related to this compound, the following diagrams are provided.
Personal protective equipment for handling BTK degrader-1
For Research Use Only. Not for human or veterinary use. [1][2]
BTK degrader-1 is a potent, selective, and orally active PROTAC (Proteolysis Targeting Chimera) Bruton's tyrosine kinase (BTK) degrader.[3][4] As a potent research compound with anti-tumor effects, it necessitates careful handling to minimize exposure and ensure laboratory safety.[1] This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment is crucial before handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum Required PPE | Enhanced PPE for High-Risk Tasks |
| General Handling | Double nitrile gloves, safety glasses with side shields, and a fully-buttoned laboratory coat. | Chemical splash goggles and a face shield should be used when there is a risk of splashing. |
| Weighing of Powders | Double nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs, and a NIOSH-approved respirator. | All weighing of powders must be conducted within a certified chemical fume hood or a ventilated balance enclosure. |
| Preparation of Solutions | Double nitrile gloves, chemical splash goggles, and a chemical-resistant apron over a lab coat. | All solution preparations should be performed in a chemical fume hood to avoid inhalation of aerosols. |
| Waste Disposal | Double nitrile gloves, chemical splash goggles, and a laboratory coat. | A chemical-resistant apron is recommended when handling bulk waste. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of potent compounds like this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Wear appropriate PPE (lab coat, gloves, eye protection) before opening.
-
Store the compound in a cool, well-ventilated area, away from direct sunlight and ignition sources, as recommended by the supplier. For long-term storage, -20°C is advised for the powder form.
2. Experimental Procedures:
-
Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) and ensure all necessary safety equipment is accessible.
-
Handling: All manipulations of this compound, especially in solid form, should be carried out in a designated area, such as a chemical fume hood, to prevent dust and aerosol formation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
3. Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of water and remove contaminated clothing.
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste container | Collect all contaminated solid waste, including weighing papers and contaminated PPE, in a designated, sealed container. |
| Liquid Waste | Labeled hazardous waste container (separate for aqueous and organic) | Dispose of all solutions containing this compound in appropriate, sealed waste containers. |
| Sharps | Puncture-resistant sharps container | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
BTK Signaling Pathway and Experimental Workflow
Bruton's tyrosine kinase (BTK) is a key component in B-cell receptor (BCR) signaling, which is crucial for B-cell survival and proliferation. BTK degraders, like this compound, function by inducing the degradation of the BTK protein through the ubiquitin-proteasome system.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: A typical workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
